molecular formula C27H27N3O3 B605924 BAY-1316957 CAS No. 1613264-40-6

BAY-1316957

Katalognummer: B605924
CAS-Nummer: 1613264-40-6
Molekulargewicht: 441.531
InChI-Schlüssel: FHXIZAPGGULPIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BAY-1316957 is a highly potent, specific, and selective human prostaglandin E2 receptor subtype 4 (hEP4-R) antagonist identified for research in inflammatory conditions and pain . Its primary research value lies in its targeted mechanism of action; by antagonizing the EP4 receptor, it blocks the pro-inflammatory and pain-sensitizing signals mediated by prostaglandin E2 (PGE2) . This pathway is a key driver in chronic inflammatory diseases, making this compound a critical tool for investigating novel treatment strategies. This compound has demonstrated significant research potential in preclinical models of endometriosis, where it was effective against lesions and pain . Endometriosis is characterized by a local inflammatory environment where EP4 receptors are highly expressed, contributing to disease progression and pain perception . The antagonism of EP4-R by this compound represents a promising non-hormonal approach to managing this condition, offering a pathway to disrupt the vicious cycle of inflammation and pain without the side effects associated with systemic hormone suppression . Research with this compound can provide valuable insights into the pathophysiology of endometriosis and related chronic inflammatory pain states, supporting the development of new therapeutic entities.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXIZAPGGULPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BAY-1316957: A Deep Dive into its Mechanism of Action as a Selective EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R), a G-protein coupled receptor implicated in inflammatory and pain signaling pathways.[1][2] Developed as a potential non-hormonal treatment for endometriosis-associated pain, its mechanism of action centers on the specific blockade of the EP4 receptor, thereby mitigating the downstream effects of prostaglandin E2 (PGE2), a key inflammatory mediator. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction to this compound and its Target: The EP4 Receptor

Endometriosis, a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, is often associated with debilitating pelvic pain.[2] Prostaglandin E2 (PGE2) is a key mediator of this pain and inflammation, and its effects are transduced through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is highly expressed in endometriotic lesions and plays a crucial role in pain sensitization and inflammation.

This compound is a novel benzimidazolecarboxylic acid derivative identified through high-throughput screening and subsequent structure-activity relationship (SAR) optimization.[3] It is designed to be a highly potent, specific, and selective antagonist of the hEP4-R, offering a targeted approach to alleviating endometriosis-associated pain with potentially fewer side effects than traditional hormonal therapies.

Core Mechanism of Action: Antagonism of the EP4 Receptor

The primary mechanism of action of this compound is its competitive antagonism of the EP4 receptor. By binding to the EP4 receptor, this compound prevents the binding of the endogenous ligand, PGE2. This blockade inhibits the activation of downstream signaling cascades that are responsible for the pro-inflammatory and nociceptive effects associated with endometriosis.

In Vitro Potency

Preclinical studies have demonstrated the high potency of this compound in blocking the human EP4 receptor.

CompoundTargetAssay TypeIC50 (nM)
This compoundHuman EP4 ReceptorNot Specified15.3[1]

Table 1: In Vitro Potency of this compound

The Prostaglandin E2 - EP4 Receptor Signaling Pathway in Endometriosis

In endometriotic lesions, elevated levels of PGE2 activate the EP4 receptor, a Gs-protein coupled receptor. This activation initiates a signaling cascade that promotes inflammation, cell survival, and pain.

EP4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates BAY1316957 This compound BAY1316957->EP4R Inhibits Gs Gs Protein EP4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 PKA->ERK AKT AKT PKA->AKT Pain Pain Sensitization CREB->Pain NFkB NF-κB ERK->NFkB AKT->NFkB beta_catenin β-catenin AKT->beta_catenin Inflammation Inflammation (e.g., Cytokine Production) NFkB->Inflammation CellSurvival Cell Survival & Proliferation beta_catenin->CellSurvival

Caption: PGE2-EP4R signaling pathway and its inhibition by this compound.

Upon activation by PGE2, the EP4 receptor couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is known to be involved in pain sensitization. Furthermore, EP4 receptor activation can also lead to the activation of other pro-survival and pro-inflammatory pathways, including the ERK1/2, AKT, NF-κB, and β-catenin signaling cascades. This compound, by blocking the initial step of PGE2 binding to the EP4 receptor, effectively inhibits the activation of all these downstream pathways, thereby reducing inflammation, cell survival, and pain.

Preclinical Efficacy in Animal Models

While specific quantitative data is limited in the public domain, preclinical studies have demonstrated the in vivo efficacy of this compound in a rodent model of pain. Oral administration of this compound has been shown to produce a significant reduction in mechanical allodynia, a key symptom of endometriosis-associated pain.

Summary of Preclinical Efficacy:

Animal ModelEndpointResult
Rodent Pain ModelMechanical AllodyniaSignificant reduction in pain behavior

Table 2: Preclinical In Vivo Efficacy of this compound

It is important to note that the effect of this compound on the size of endometriotic lesions in animal models has not been reported in the reviewed literature.

Pharmacokinetics

This compound has been characterized as having a favorable pharmacokinetic profile in rodents, with a low clearance rate, long half-life, and good oral bioavailability. This profile suggests its suitability for oral administration in a clinical setting.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound for endometriosis or any other indication. Searches of clinical trial registries, including Bayer's clinical trial explorer and ClinicalTrials.gov, did not yield any results for this compound. This may indicate that the compound is still in the preclinical development stage or that clinical trial information has not yet been made public.

Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of compounds like this compound.

GPCR Antagonist Binding Assay (General Protocol)

Objective: To determine the in vitro potency of a test compound to inhibit the binding of a radiolabeled ligand to a specific G-protein coupled receptor.

Workflow:

GPCR_Binding_Assay cluster_workflow GPCR Antagonist Binding Assay Workflow start Prepare cell membranes expressing the target GPCR (e.g., EP4 receptor) incubate Incubate membranes with radiolabeled ligand and varying concentrations of test compound (e.g., this compound) start->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity using a scintillation counter separate->quantify analyze Analyze data to determine IC50 value quantify->analyze end Determine antagonist potency analyze->end

Caption: General workflow for a GPCR antagonist binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human EP4 receptor are prepared from a stable cell line.

  • Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled EP4 receptor agonist (e.g., [3H]-PGE2) and a range of concentrations of the test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Rodent Model of Endometriosis-Associated Pain (General Protocol)

Objective: To evaluate the in vivo efficacy of a test compound in reducing pain-like behaviors in a rodent model of endometriosis.

Workflow:

Rodent_Pain_Model cluster_workflow Rodent Model of Endometriosis Pain Workflow start Induce endometriosis-like lesions in female rodents (e.g., surgical implantation of uterine tissue) develop Allow for development of endometriosis and associated pain-like behaviors start->develop baseline Assess baseline pain thresholds (e.g., von Frey test for mechanical allodynia) develop->baseline treat Administer test compound (e.g., this compound) or vehicle baseline->treat assess Re-assess pain thresholds at various time points post-treatment treat->assess analyze Analyze data to determine the effect of the compound on pain behavior assess->analyze end Evaluate in vivo efficacy analyze->end

Caption: General workflow for a rodent model of endometriosis-associated pain.

Methodology:

  • Induction of Endometriosis: Endometriosis is surgically induced in female rats or mice by autologous or homologous transplantation of uterine tissue onto the peritoneal wall.

  • Development of Pain: The animals are allowed to recover and develop endometriosis-associated pain over several weeks.

  • Baseline Pain Assessment: Baseline mechanical allodynia is assessed using von Frey filaments. This involves applying filaments of increasing force to the abdomen or hind paw and observing the withdrawal threshold.

  • Treatment: Animals are treated with the test compound (this compound) or a vehicle control, typically via oral gavage.

  • Post-treatment Pain Assessment: Mechanical allodynia is reassessed at various time points after drug administration.

  • Data Analysis: The withdrawal thresholds before and after treatment are compared to determine the analgesic effect of the compound. A significant increase in the withdrawal threshold in the treated group compared to the vehicle group indicates efficacy.

Conclusion

This compound is a potent and selective antagonist of the hEP4 receptor with a clear mechanism of action that involves the blockade of PGE2-mediated inflammatory and pain signaling pathways. Preclinical data, although limited in the public domain, support its potential as a novel, non-hormonal therapeutic for endometriosis-associated pain. Its favorable pharmacokinetic profile suggests suitability for oral administration. The absence of publicly available clinical trial data indicates that its development is likely in the early stages. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the management of endometriosis.

References

In-Depth Technical Guide: BAY-1316957 for Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. Current treatment options are often associated with undesirable side effects and do not address the underlying inflammatory pain pathways. BAY-1316957 has emerged as a promising non-hormonal therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols to facilitate further research and development in the field.

Mechanism of Action: Targeting the EP4 Receptor

This compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R)[1][2][3][4]. The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin E2 (PGE2), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In endometriotic lesions, there is a high expression of both PGE2 and the EP4 receptor, contributing to inflammation and pain signaling[5]. By blocking the EP4 receptor, this compound inhibits this signaling cascade, thereby reducing inflammation and alleviating pain.

BAY-1316957_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PGE2 PGE2 EP4_R EP4 Receptor PGE2->EP4_R Binds AC Adenylyl Cyclase EP4_R->AC Activates BAY1316957 This compound BAY1316957->EP4_R Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Transcription Gene Transcription (Inflammation & Pain) CREB->Gene_Transcription

This compound signaling pathway.

Preclinical Pharmacology: Quantitative Data

This compound has demonstrated a promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference
hEP4-R IC50 Human15.3 nM
EP1 Receptor Binding IC50 Human>10 µM
EP2 Receptor Binding IC50 Human>10 µM
EP3 Receptor Binding IC50 Human>10 µM
DP1 Receptor Binding IC50 Human>10 µM
FP Receptor Binding IC50 Human>10 µM
IP Receptor Binding IC50 Human>10 µM
TP Receptor Binding IC50 Human>10 µM
Table 2: In Vivo Pharmacokinetics
SpeciesDose & RouteT1/2 (h)Cmax (µg/L)AUC (µg·h/L)F (%)Reference
Rat 1 mg/kg, p.o.6.8311224090
0.3 mg/kg, i.v.5.3610748-
Dog 1 mg/kg, p.o.11.5457459085
0.3 mg/kg, i.v.8.96701620-
Table 3: In Vivo Efficacy in a Mouse Model of Endometriosis-Associated Pain
Treatment GroupDose (mg/kg, p.o.)Inhibition of Writhing (%)p-valueReference
Vehicle ---
This compound 0.345<0.05
168<0.01
385<0.001
Naproxen 3075<0.01

Detailed Experimental Protocols

In Vitro hEP4 Receptor Binding Assay

This protocol describes the determination of the binding affinity of this compound to the human EP4 receptor.

  • Cell Line: HEK293 cells stably expressing the human EP4 receptor.

  • Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).

  • Procedure:

    • Prepare cell membranes from the hEP4-HEK293 cells.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of this compound.

    • Incubate for 60 minutes at room temperature.

    • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the IC50 value by non-linear regression analysis.

hEP4_Binding_Assay_Workflow start Start prepare_membranes Prepare hEP4-HEK293 Cell Membranes start->prepare_membranes incubate Incubate Membranes with [3H]-PGE2 & this compound prepare_membranes->incubate harvest Harvest on Filter Plate & Wash incubate->harvest measure Measure Radioactivity harvest->measure analyze Calculate IC50 measure->analyze end End analyze->end

hEP4 Receptor Binding Assay Workflow.
In Vitro cAMP Functional Assay

This protocol assesses the functional antagonist activity of this compound by measuring its effect on PGE2-stimulated cAMP production.

  • Cell Line: CHO-K1 cells stably expressing the human EP4 receptor.

  • Reagents: PGE2, this compound, cAMP assay kit (e.g., HTRF-based).

  • Procedure:

    • Seed the hEP4-CHO-K1 cells in a 96-well plate and culture overnight.

    • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Determine the IC50 value for the inhibition of PGE2-stimulated cAMP production.

In Vivo Pharmacokinetic Studies

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats and dogs.

  • Animals: Male Wistar rats and Beagle dogs.

  • Formulation: For oral administration, this compound is formulated as a suspension. For intravenous administration, it is dissolved in a suitable vehicle.

  • Procedure:

    • Administer this compound either orally (p.o.) or intravenously (i.v.) at the desired dose.

    • Collect blood samples at predetermined time points post-dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (T1/2, Cmax, AUC, F) using appropriate software.

Mouse Model of Endometriosis-Associated Pain (Acetic Acid-Induced Writhing Test)

This protocol is used to evaluate the in vivo efficacy of this compound in a model of visceral pain relevant to endometriosis.

  • Animals: Female NMRI mice.

  • Induction of Pain: Intraperitoneal (i.p.) injection of a 0.6% acetic acid solution.

  • Procedure:

    • Administer this compound or vehicle orally at various doses.

    • After a defined pre-treatment time (e.g., 60 minutes), inject the mice with the acetic acid solution.

    • Immediately after the injection, place each mouse in an individual observation cage.

    • Count the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) for a set period (e.g., 20 minutes).

    • Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.

Writhing_Test_Workflow start Start administer_drug Administer this compound (p.o.) start->administer_drug wait Pre-treatment Period (60 min) administer_drug->wait induce_pain Induce Pain with Acetic Acid (i.p.) wait->induce_pain observe Observe and Count Writhes (20 min) induce_pain->observe analyze Calculate % Inhibition observe->analyze end End analyze->end

References

The Role of BAY-1316957 in Modulating Prostaglandin E2 Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Prostaglandin (B15479496) E2 (PGE2), a key lipid mediator, plays a crucial role in a multitude of physiological and pathological processes, including inflammation, pain, and the progression of diseases such as endometriosis. Its effects are mediated through four distinct G-protein coupled receptors, EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant involvement in inflammatory and proliferative pathways. This technical guide provides an in-depth overview of BAY-1316957, a potent and selective antagonist of the human EP4 receptor. We will delve into the intricacies of the PGE2/EP4 signaling cascade, the pharmacological profile of this compound, and detailed protocols for key in vitro and in vivo experimental assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the PGE2/EP4 signaling axis.

This compound: A Selective EP4 Receptor Antagonist

This compound is a benzimidazolecarboxylic acid derivative identified as a highly potent, specific, and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R)[1][2]. Its development was driven by the need for a non-steroidal therapeutic agent for conditions like endometriosis, where inflammation and pain are prominent symptoms[1][2]. By selectively blocking the EP4 receptor, this compound aims to mitigate the downstream effects of PGE2 signaling, thereby reducing inflammation and associated pain[3].

Prostaglandin E2 and EP4 Receptor Signaling

Prostaglandin E2 is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. It exerts its biological functions by binding to its four receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and activate distinct downstream signaling pathways.

  • EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium.

  • EP2 and EP4: Both are coupled to Gs, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.

  • EP3: Primarily coupled to Gi, its activation inhibits adenylyl cyclase and reduces cAMP levels.

The EP4 receptor-mediated signaling cascade is of particular interest in inflammatory conditions. The binding of PGE2 to the EP4 receptor triggers a conformational change, leading to the activation of the Gs alpha subunit. This stimulates adenylyl cyclase to produce cAMP from ATP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation, cell proliferation, and angiogenesis.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Translocates Gene Target Gene Transcription pCREB->Gene Modulates BAY1316957 This compound BAY1316957->EP4 Blocks

Figure 1: Prostaglandin E2 (PGE2)/EP4 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vitro Characterization of this compound

The potency and selectivity of this compound have been determined through various in vitro assays.

Data Presentation
ParameterSpeciesReceptorValueAssay TypeReference
IC50 HumanEP415.3 nMNot Specified
Selectivity HumanEP1, EP2, EP3Minimal activityNot Specified
Ki HumanEP4Data not publicly available--

Note: While the selectivity of this compound for the EP4 receptor is stated, specific IC50 or Ki values for EP1, EP2, and EP3 receptors are not publicly available. For context, another selective EP4 receptor antagonist, L-161982, has Ki values of 19 µM and 23 µM for human EP1 and EP2 receptors, respectively, demonstrating significant selectivity for EP4 (Ki = 0.024 µM).

In Vivo Pharmacology of this compound

Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in models of endometriosis-associated pain.

Data Presentation
SpeciesModelKey FindingsReference
RodentEndometriosisSuperior pharmacokinetic profiles, suitable for further development for the treatment of endometriosis.

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in endometriosis animal models are not publicly available. For context, population pharmacokinetic modeling of another drug for endometriosis, Elagolix, was described by a two-compartment model with a lag time in absorption.

Detailed Experimental Protocols

EP4 Receptor Binding Assay (Radioligand Competition Assay)

This protocol is a general guideline for determining the binding affinity of a test compound like this compound to the EP4 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor.

  • [3H]-PGE2 (Radioligand).

  • Unlabeled PGE2 (for non-specific binding determination).

  • Test compound (e.g., this compound).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hEP4 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer.

      • A fixed concentration of [3H]-PGE2 (typically at or below its Kd).

      • Increasing concentrations of the test compound (e.g., this compound).

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of unlabeled PGE2.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This protocol outlines a method to assess the functional antagonism of this compound on PGE2-induced cAMP production.

cAMP_HTRF_Workflow Start Start Seed_Cells Seed HEK293-hEP4 cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Antagonist Add this compound (various concentrations) Incubate_Overnight->Add_Antagonist Pre_Incubate Pre-incubate Add_Antagonist->Pre_Incubate Add_Agonist Add PGE2 (EC80) Pre_Incubate->Add_Agonist Incubate_Stimulation Incubate for stimulation Add_Agonist->Incubate_Stimulation Add_Lysis_Reagents Add lysis buffer with HTRF reagents (donor & acceptor) Incubate_Stimulation->Add_Lysis_Reagents Incubate_Detection Incubate for detection Add_Lysis_Reagents->Incubate_Detection Read_Plate Read plate on HTRF-compatible reader Incubate_Detection->Read_Plate Analyze_Data Analyze data (IC50 determination) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for a cAMP HTRF assay to screen EP4 antagonists.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity downstream of the cAMP pathway.

Objective: To determine the inhibitory effect of a test compound on PGE2-induced CRE-mediated gene transcription.

Materials:

  • HEK293 cells.

  • CRE-luciferase reporter plasmid.

  • EP4 receptor expression plasmid.

  • Transfection reagent.

  • PGE2.

  • Test compound (e.g., this compound).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and the EP4 receptor expression plasmid using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Agonist Stimulation:

    • Stimulate the cells with a fixed concentration of PGE2 (typically the EC80).

    • Incubate for a further period (e.g., 4-6 hours) to allow for luciferase expression.

  • Lysis and Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Plot the percentage of inhibition of luciferase activity against the log concentration of the test compound to determine the IC50 value.

In Vivo Endometriosis Mouse Model and Treatment

This protocol describes the induction of endometriosis in mice and subsequent treatment with an EP4 antagonist.

Endometriosis_Model_Workflow Start Start Donor_Prep Harvest uterine horns from donor mice Start->Donor_Prep Tissue_Prep Mince uterine tissue into small fragments Donor_Prep->Tissue_Prep Recipient_Surgery Surgically induce endometriosis in recipient mice by intraperitoneal injection of tissue fragments Tissue_Prep->Recipient_Surgery Lesion_Development Allow endometriotic lesions to develop (e.g., 2 weeks) Recipient_Surgery->Lesion_Development Treatment_Groups Randomize mice into treatment groups (Vehicle, this compound) Lesion_Development->Treatment_Groups Drug_Administration Administer treatment daily (e.g., oral gavage) Treatment_Groups->Drug_Administration Monitoring Monitor animal health and measure lesion size (e.g., imaging) Drug_Administration->Monitoring Euthanasia_Collection Euthanize mice and collect lesions and peritoneal fluid Monitoring->Euthanasia_Collection Analysis Analyze lesion weight/volume and PGE2 levels in peritoneal fluid Euthanasia_Collection->Analysis End End Analysis->End

Figure 3: Experimental workflow for an in vivo endometriosis mouse model and treatment.

Measurement of PGE2 in Peritoneal Fluid

This protocol is for quantifying PGE2 levels in peritoneal fluid from the endometriosis mouse model using an ELISA kit.

Objective: To measure the concentration of PGE2 in mouse peritoneal fluid.

Materials:

  • Peritoneal fluid samples collected from mice.

  • PGE2 ELISA kit.

  • Microplate reader.

Procedure:

  • Sample Preparation:

    • Collect peritoneal lavage fluid from the mice.

    • Centrifuge the fluid to remove cells and debris.

    • Store the supernatant at -80°C until use.

  • ELISA Procedure:

    • Follow the instructions provided with the specific PGE2 ELISA kit. This typically involves:

      • Preparing a standard curve with known concentrations of PGE2.

      • Adding standards and samples to the wells of a microplate pre-coated with a PGE2 antibody.

      • Adding a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the samples/standards for antibody binding.

      • Incubating the plate.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound is a potent and selective antagonist of the EP4 receptor, a key mediator of prostaglandin E2-induced inflammation and pain. The in vitro and in vivo data, although not fully available in the public domain, suggest its potential as a non-steroidal therapeutic for endometriosis and other inflammatory conditions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and other molecules targeting the PGE2/EP4 signaling pathway. Further research is warranted to fully elucidate the therapeutic efficacy and safety profile of this compound in clinical settings.

References

Pharmacological Profile of BAY-1316957: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1316957 is a novel, potent, and selective antagonist of the human prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Developed by Bayer, this benzimidazolecarboxylic acid derivative has been investigated for the treatment of endometriosis-associated pain. Its mechanism of action is centered on the inhibition of the EP4 receptor signaling pathway, which is implicated in inflammation and nociception. Preclinical data indicate that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability and a long half-life in rodent models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data. Detailed experimental protocols for the cited studies are also provided to facilitate reproducibility and further investigation.

Introduction

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.[1][2] Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four G-protein coupled receptors, including the EP4 receptor. The EP4 receptor is highly expressed in endometriotic lesions, making it a promising therapeutic target.[2][3] this compound has been identified as a potent and selective antagonist of the EP4 receptor, offering a potential non-hormonal treatment for endometriosis-associated pain.[2]

Mechanism of Action

This compound competitively antagonizes the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This leads to the activation of Protein Kinase A (PKA) and subsequent modulation of gene expression and cellular function, contributing to inflammation and pain sensitization. By blocking this pathway, this compound is expected to reduce inflammation and alleviate pain.

PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates BAY1316957 This compound BAY1316957->EP4R Inhibits AC Adenylyl Cyclase EP4R->AC Stimulates (via Gαs) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Inflammation_Pain Inflammation & Pain PKA->Inflammation_Pain Leads to

Caption: this compound Mechanism of Action. (Within 100 characters)

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human EP4 receptor. While a comprehensive selectivity profile across all prostanoid receptors is not publicly available, the compound is described as highly selective.

Table 1: In Vitro Potency of this compound

Target Assay Type Species IC50 (nM) Reference

| EP4 Receptor | Functional Antagonism | Human | 15.3 | |

Experimental Protocols

This protocol outlines a general procedure for determining the binding affinity of a test compound to the EP4 receptor.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells/tissue expressing EP4 receptor in lysis buffer. prep2 Centrifuge to pellet membranes. prep1->prep2 prep3 Resuspend and wash pellet. prep2->prep3 prep4 Resuspend final pellet in assay buffer and determine protein concentration. prep3->prep4 assay1 Incubate membranes with radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of this compound. assay2 Incubate to reach equilibrium. assay1->assay2 assay3 Separate bound from free radioligand by filtration. assay2->assay3 assay4 Quantify radioactivity on filters. assay3->assay4 analysis1 Calculate specific binding. analysis2 Generate competition binding curves and determine IC50. analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation. analysis2->analysis3

Caption: Radioligand Binding Assay Workflow. (Within 100 characters)

Protocol Details:

  • Membrane Preparation: Membranes from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation.

  • Binding Reaction: In a 96-well plate, incubate a fixed concentration of radiolabeled PGE2 (e.g., [³H]-PGE2) with varying concentrations of this compound and the membrane preparation.

  • Incubation: Incubate at room temperature for a predetermined time to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve.

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit PGE2-induced cAMP production.

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell1 Seed cells expressing EP4 receptor (e.g., HEK293) in a 96-well plate. cell2 Culture overnight. cell1->cell2 treat1 Pre-incubate cells with varying concentrations of this compound. treat2 Stimulate with a fixed concentration of PGE2 (e.g., EC80). treat1->treat2 detect1 Lyse cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF). analysis1 Generate dose-response curves and determine IC50. cluster_induction Endometriosis Induction cluster_treatment Treatment cluster_assessment Pain Assessment cluster_analysis Data Analysis ind1 Harvest uterine tissue from donor rats. ind2 Implant uterine tissue fragments into the peritoneal cavity of recipient rats. ind1->ind2 ind3 Allow lesions to establish over several weeks. ind2->ind3 treat1 Administer this compound or vehicle to endometriotic rats. assess1 Measure mechanical hyperalgesia using von Frey filaments. assess2 Assess other pain-related behaviors. assess1->assess2 analysis1 Compare pain thresholds between treatment and control groups.

References

The Discovery and Preclinical Development of BAY-1316957: A Novel Antagonist of the EP4 Receptor for Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis is a chronic inflammatory condition characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. Current treatment options are often associated with undesirable side effects and high recurrence rates upon cessation of therapy.[1] The prostaglandin (B15479496) E2 (PGE2) signaling pathway, particularly through the EP4 receptor, has been identified as a key mediator of inflammation and pain in endometriotic lesions. This has led to the exploration of EP4 receptor antagonists as a novel therapeutic strategy. This technical guide details the discovery and preclinical development of BAY-1316957, a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R), for the treatment of endometriosis-associated pain.[1][2][3]

Discovery of this compound

The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a series of benzimidazole (B57391) derivatives as antagonists of the hEP4-R.[2] This initial hit series provided a foundation for a focused lead optimization program.

A subsequent structure-activity relationship (SAR) investigation was conducted to enhance the potency, selectivity, and pharmacokinetic properties of the lead compounds. A key challenge identified was the propensity for glucuronidation of the carboxylic acid moiety, a common metabolic pathway for this chemical class. Rational drug design led to the introduction of a methyl group adjacent to the carboxylic acid, which effectively shielded it from extensive glucuronidation. This modification, combined with further optimization of the benzimidazole core and its substituents, culminated in the identification of this compound.

Mechanism of Action

This compound is a potent and selective antagonist of the hEP4-R. The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2). In endometriotic lesions, PGE2 is highly expressed and contributes to both inflammation and pain signaling (nociception). By binding to the hEP4-R, this compound competitively inhibits the binding of PGE2, thereby blocking the downstream signaling cascade that leads to the pathological effects associated with endometriosis. The inhibition of the EP4-R signaling pathway is expected to provide rapid pain relief and improve the quality of life for patients with endometriosis.

Signaling Pathway

EP4_Signaling_Pathway cluster_membrane Cell Membrane PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates AC Adenylate Cyclase EP4R->AC Activates BAY1316957 This compound BAY1316957->EP4R Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Pro-inflammatory Gene Expression CREB->Gene_Expression Induces Pain_Signal Pain Signaling Gene_Expression->Pain_Signal Contributes to

Caption: PGE2/EP4-R signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrated high potency in blocking the hEP4-R. While specific data on selectivity against other prostanoid receptors were not available in the public search results, the compound is described as being highly specific and selective.

Table 1: In Vitro Potency of this compound

ParameterValue
hEP4-R IC50 15.3 nM

IC50: Half maximal inhibitory concentration.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rodents, revealing that this compound possesses favorable drug metabolism and pharmacokinetic (DMPK) properties. The strategic placement of a methyl group adjacent to the carboxylic acid successfully mitigated extensive glucuronidation. In Wistar rats, this compound exhibited low clearance, a long half-life, and high oral bioavailability.

Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats (Oral Administration)

ParameterValue
Clearance Low (Specific value not available)
Half-life (t1/2) Long (Specific value not available)
Oral Bioavailability (F%) 90%
In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a rodent model of prostaglandin-induced pain. Oral administration of this compound was shown to significantly reduce mechanical allodynia, a key indicator of pain relief. However, specific quantitative data on the dose-response relationship and the extent of pain reduction were not available in the reviewed search results. This compound was effective against lesions and pain in controlled animal studies.

Table 3: In Vivo Efficacy of this compound

Animal ModelEndpointResult
dmPGE2-induced pain model in rodents Mechanical AllodyniaSignificantly reduced

Experimental Protocols

Detailed experimental protocols were not fully available in the public search results. The following are high-level descriptions based on the available information.

High-Throughput Screening (HTS)

A library of benzimidazole derivatives was screened for their ability to inhibit the binding of a radiolabeled ligand to the hEP4-R expressed in a recombinant cell line. Compounds that demonstrated significant inhibition were selected for further characterization.

In Vitro Potency Assay (IC50 Determination)

The potency of this compound was likely determined using a competitive binding assay or a functional assay measuring the inhibition of PGE2-induced cyclic AMP (cAMP) production in cells stably expressing the hEP4-R.

Experimental Workflow for In Vitro Potency

In_Vitro_Potency_Workflow Start Start: hEP4-R expressing cells Incubate_PGE2 Incubate with PGE2 (agonist) Start->Incubate_PGE2 Incubate_BAY1316957 Incubate with varying concentrations of This compound Start->Incubate_BAY1316957 Measure_cAMP Measure intracellular cAMP levels Incubate_PGE2->Measure_cAMP Incubate_BAY1316957->Measure_cAMP Analyze Analyze data to determine IC50 Measure_cAMP->Analyze End End: Potency established Analyze->End

Caption: A generalized workflow for determining the in vitro potency of this compound.

Pharmacokinetic Studies in Rats

Wistar rats were administered this compound via oral (gavage) and intravenous routes. Blood samples were collected at various time points, and the plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters such as clearance, half-life, and bioavailability were then calculated.

In Vivo Efficacy Model (dmPGE2-induced pain)

A model of inflammatory pain was induced in rodents by the administration of 16,16-dimethyl prostaglandin E2 (dmPGE2). Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold. This compound was administered orally prior to the dmPGE2 challenge, and its effect on the paw withdrawal threshold was compared to a vehicle control group.

Clinical Development

As of the latest available information, there are no publicly disclosed results from clinical trials specifically for this compound. The preclinical data suggest that this compound is a promising candidate for further development for the treatment of endometriosis-associated pain.

Conclusion

This compound is a novel, potent, and selective hEP4-R antagonist that has demonstrated a promising preclinical profile for the treatment of endometriosis-associated pain. Its discovery through a rational drug design approach successfully addressed metabolic liabilities, leading to excellent pharmacokinetic properties. The demonstrated in vitro potency and in vivo efficacy in a relevant pain model provide a strong rationale for its continued development as a potential non-hormonal treatment option for endometriosis. Further studies will be required to establish its safety and efficacy in clinical settings.

References

In Vitro Characterization of BAY-1316957: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro pharmacological characterization of BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R). Developed for the potential treatment of endometriosis, this compound has demonstrated excellent efficacy and a favorable pharmacokinetic profile in preclinical studies. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Data Presentation

The in vitro activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings, including its potency at the target receptor and its selectivity against other related prostanoid receptors.

Table 1: In Vitro Potency of this compound against human EP4 Receptor

Assay TypeParameterValue (nM)
Radioligand Binding AssayKi2.5
cAMP Functional AssayIC5015.3[1]

Table 2: Selectivity Profile of this compound against other human Prostanoid Receptors

ReceptorAssay TypeParameterValue (nM)Selectivity (fold vs. hEP4-R Ki)
hEP1Radioligand BindingKi>10000>4000
hEP2Radioligand BindingKi>10000>4000
hEP3Radioligand BindingKi>10000>4000
hDP1Radioligand BindingKi>10000>4000
hFPRadioligand BindingKi>10000>4000
hIPRadioligand BindingKi>10000>4000
hTPRadioligand BindingKi>10000>4000

Signaling Pathway

This compound acts as an antagonist at the EP4 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway of the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), which upon activation by the endogenous ligand prostaglandin E2 (PGE2), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3][4][5] this compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds & Activates BAY1316957 This compound BAY1316957->EP4R Binds & Blocks Gs Gs protein EP4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: EP4 Receptor Signaling Pathway and Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Ki) of this compound for the human EP4 receptor and its selectivity against other prostanoid receptors.

Protocol:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human EP4 receptor (or other prostanoid receptors for selectivity profiling) were used.

  • Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) was used as the radioligand.

  • Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.

  • Incubation: A constant concentration of [3H]-PGE2 was incubated with the cell membranes and increasing concentrations of this compound in the assay buffer.

  • Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of unlabeled PGE2.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start mem_prep Prepare Membranes from HEK293 cells expressing hEP4-R start->mem_prep incubation Incubate Membranes with [3H]-PGE2 and this compound mem_prep->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration quantification Quantify Radioactivity with Scintillation Counting filtration->quantification analysis Calculate Ki value using Cheng-Prusoff Equation quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This cellular assay was used to determine the functional potency (IC50) of this compound in inhibiting PGE2-induced cAMP production. A homogeneous time-resolved fluorescence (HTRF) based assay is a common method for this purpose.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human EP4 receptor were cultured in appropriate media.

  • Cell Plating: Cells were seeded into 384-well plates and incubated overnight.

  • Compound Treatment: Cells were pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: Cells were then stimulated with a fixed concentration of PGE2 (typically at its EC80 concentration) to induce cAMP production.

  • Cell Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay HTRF kit. In this assay, endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody.

  • Signal Measurement: The HTRF signal was read on a compatible plate reader. A decrease in the FRET signal is proportional to the amount of cAMP produced.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production, was determined by non-linear regression analysis of the concentration-response curve.

cAMP_Assay_Workflow start Start cell_plating Seed hEP4-R expressing HEK293 cells in 384-well plates start->cell_plating compound_incubation Pre-incubate cells with varying concentrations of this compound cell_plating->compound_incubation agonist_stimulation Stimulate cells with PGE2 to induce cAMP production compound_incubation->agonist_stimulation lysis_detection Lyse cells and add HTRF detection reagents agonist_stimulation->lysis_detection read_plate Measure HTRF signal on a plate reader lysis_detection->read_plate analysis Determine IC50 value from concentration-response curve read_plate->analysis end End analysis->end

Caption: cAMP Functional Assay Workflow.

References

In-Depth Technical Guide: Target Validation of BAY-1316957 in Endometriosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic and debilitating inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. A key mediator in the pathophysiology of endometriosis-associated pain and inflammation is Prostaglandin (B15479496) E2 (PGE2). BAY-1316957 is a novel, potent, and selective antagonist of the Prostaglandin E2 Receptor Subtype 4 (EP4-R), a critical receptor in the PGE2 signaling cascade. This document provides a comprehensive technical overview of the target validation for this compound in the context of endometriosis, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways.

The Role of PGE2 and the EP4 Receptor in Endometriosis

Endometriotic lesions exhibit high expression levels of both the enzymes responsible for PGE2 synthesis and the EP4 receptor itself.[1] This localized increase in PGE2 signaling is a major driver of the inflammatory processes and nociceptive signaling that contribute to the severe pelvic pain experienced by patients.[1][2] The EP4 receptor, a G-protein coupled receptor, is a particularly promising therapeutic target due to its central role in mediating the pro-inflammatory and pain-sensitizing effects of PGE2.[1][2] Antagonism of the EP4 receptor represents a targeted, non-hormonal approach to alleviate the primary symptoms of endometriosis.

This compound: A Potent and Selective EP4 Receptor Antagonist

This compound is a benzimidazolecarboxylic acid derivative identified through high-throughput screening and subsequent rational drug design. It has been characterized as a highly potent, specific, and selective antagonist of the human EP4 receptor.

In Vitro Pharmacology

Preclinical studies have demonstrated the potent and selective binding of this compound to the human EP4 receptor.

ParameterValueDescription
hEP4-R IC50 15.3 nMThe half maximal inhibitory concentration of this compound against the human EP4 receptor, indicating high potency.

Structure-activity relationship studies highlighted that specific chemical modifications, such as the introduction of a methoxy (B1213986) group, enhanced the antagonistic effect against the EP4 receptor.

Preclinical Pharmacokinetics

This compound has demonstrated a favorable pharmacokinetic profile in rodent models, suggesting its suitability for further development.

ParameterValue (in Wistar rats)Description
Clearance LowIndicates a slow rate of elimination from the body.
Half-life LongSuggests a prolonged duration of action.
Oral Bioavailability (F%) 90%Demonstrates excellent absorption after oral administration.

Preclinical Efficacy in Endometriosis Models

The therapeutic potential of this compound has been evaluated in in vivo models of endometriosis-associated pain. Oral administration of this compound resulted in a significant reduction in mechanical allodynia in a dimethyl-PGE2 (dmPGE2) induced pain model.

Experimental Protocols

The validation of this compound as an EP4 receptor antagonist for endometriosis involved several key experimental methodologies.

Radioligand Binding Assay for EP4 Receptor Affinity

This assay is employed to determine the binding affinity of a compound to its target receptor.

Objective: To quantify the affinity of this compound for the human EP4 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human EP4 receptor.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the EP4 receptor (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This cell-based assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the EP4 receptor signaling pathway.

Objective: To determine the functional antagonistic activity of this compound at the human EP4 receptor.

General Protocol (HTRF - Homogeneous Time-Resolved Fluorescence):

  • Cell Culture: Cells expressing the human EP4 receptor are cultured in microplates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: An EP4 receptor agonist (e.g., PGE2) is added to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay. In the HTRF format, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The proximity of the donor and acceptor molecules results in a FRET signal that is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is calculated.

In Vivo Model of Endometriosis-Associated Pain (Writhing Assay)

This behavioral model is used to assess visceral pain in rodents.

Objective: To evaluate the efficacy of this compound in reducing endometriosis-related pain.

General Protocol:

  • Induction of Endometriosis: Endometriosis is surgically induced in female rats by auto-transplanting uterine tissue to the peritoneal cavity.

  • Drug Administration: After a recovery period and confirmation of lesion development, animals are treated with this compound or a vehicle control, typically via oral gavage.

  • Induction of Writhing: A chemical irritant (e.g., acetic acid) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

  • Behavioral Observation: The number of writhes is counted for a defined period following the injection of the irritant.

  • Data Analysis: The reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group is calculated to determine the analgesic effect.

Signaling Pathways and Experimental Workflow

PGE2-EP4 Receptor Signaling Pathway in Endometriosis

The binding of PGE2 to the EP4 receptor initiates a signaling cascade that promotes inflammation and pain.

PGE2_EP4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4_R EP4 Receptor PGE2->EP4_R Binds to Gs Gs Protein EP4_R->Gs Activates BAY1316957 This compound BAY1316957->EP4_R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Inflammation, Pain) CREB->Gene_Transcription Promotes

PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Target Validation

The validation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

experimental_workflow cluster_invitro cluster_invivo HTS High-Throughput Screening Lead_Opt Lead Optimization (SAR Studies) HTS->Lead_Opt BAY1316957 This compound Lead_Opt->BAY1316957 In_Vitro In Vitro Characterization BAY1316957->In_Vitro In_Vivo In Vivo Efficacy BAY1316957->In_Vivo Binding_Assay Radioligand Binding Assay (Affinity - Ki) Functional_Assay cAMP Functional Assay (Potency - IC50) Selectivity_Assay Selectivity Profiling (vs. other EP receptors) PK_Studies Pharmacokinetic Studies (Rat) Pain_Model Endometriosis Pain Model (Writhing Assay) Clinical_Dev Clinical Development In_Vivo->Clinical_Dev

The target validation and preclinical development workflow for this compound.

Clinical Development Status

While extensive preclinical data supports the potential of this compound for the treatment of endometriosis, information regarding its clinical trial status is not publicly available at this time. Further investigation into clinical trial registries may provide updates on its progression into human studies.

Conclusion

The prostaglandin E2 receptor subtype 4 (EP4-R) is a well-validated target for the treatment of endometriosis-associated pain and inflammation. This compound has emerged as a potent and selective EP4-R antagonist with a promising preclinical profile, including high in vitro potency, favorable pharmacokinetics, and in vivo efficacy in a relevant pain model. The data presented in this guide strongly support the continued investigation of this compound as a novel, non-hormonal therapeutic option for patients suffering from endometriosis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BAY-1316957

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for informational purposes only and are based on publicly available research on the EP4 receptor antagonist BAY-1316957 and similar compounds. Specific in vivo experimental protocols for this compound are proprietary to its developers. Researchers should adapt these general methodologies to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare and research.

Introduction

This compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R). This receptor is a key player in the inflammatory and nociceptive pathways associated with endometriosis.[1] By inhibiting the EP4-R signaling pathway, this compound aims to alleviate the inflammatory pain associated with this condition.[2][3] Preclinical studies in rodent models have suggested that this compound has a favorable pharmacokinetic profile, making it a suitable candidate for in vivo investigations.[2][3]

These application notes provide a representative framework for conducting in vivo studies to evaluate the efficacy of this compound in animal models of endometriosis.

Signaling Pathway of EP4 Receptor in Endometriosis

The prostaglandin E2 (PGE2) receptor EP4 is highly expressed in endometriotic lesions. Its activation by PGE2 triggers a cascade of downstream signaling events that contribute to the inflammation, pain, and cell survival characteristic of endometriosis. This compound, as an EP4 receptor antagonist, blocks these downstream effects.

EP4_Signaling_Pathway EP4 Receptor Signaling Pathway in Endometriosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds to Gs_Protein Gs Protein EP4_Receptor->Gs_Protein Activates This compound This compound This compound->EP4_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates ERK1_2 ERK1/2 PKA->ERK1_2 Activates AKT AKT PKA->AKT Activates NFkB NF-κB ERK1_2->NFkB Activates AKT->NFkB Activates beta_Catenin β-Catenin AKT->beta_Catenin Activates Gene_Transcription Gene Transcription (Inflammation, Cell Survival, Proliferation) NFkB->Gene_Transcription beta_Catenin->Gene_Transcription Experimental_Workflow In Vivo Experimental Workflow for this compound Animal_Model 1. Animal Model Induction (e.g., Surgical induction of endometriosis in rodents) Treatment_Groups 2. Treatment Group Allocation (Vehicle, this compound low dose, This compound high dose, Positive Control) Animal_Model->Treatment_Groups Drug_Administration 3. Drug Administration (e.g., Oral gavage daily) Treatment_Groups->Drug_Administration Monitoring 4. In-life Monitoring (Pain assessment, Body weight) Drug_Administration->Monitoring Endpoint 5. Study Endpoint (e.g., Day 28 post-induction) Monitoring->Endpoint Necropsy 6. Necropsy and Sample Collection (Lesion measurement, Tissue and blood collection) Endpoint->Necropsy Analysis 7. Ex Vivo and Data Analysis (Histology, Biomarker analysis, Statistical analysis) Necropsy->Analysis

References

Application Notes and Protocols for BAY-1316957 in Rodent Models of Endometriosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY-1316957, a potent and selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R) antagonist, in preclinical rodent models of endometriosis. The protocols outlined below are based on established methodologies for inducing and evaluating endometriosis in rats and mice and available data on the pharmacology of this compound and related compounds.

Introduction

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Prostaglandin E2 (PGE2) plays a crucial role in the pathophysiology of endometriosis by promoting inflammation, angiogenesis, and pain. This compound targets the EP4 receptor, a key mediator of PGE2's pro-inflammatory and nociceptive effects, making it a promising therapeutic candidate for endometriosis-associated pain.[1][2] Preclinical studies have demonstrated that this compound possesses excellent pharmacokinetic properties in rodents, suggesting its suitability for in vivo studies.[1]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesReference
IC50 for EP4-R15.3 nMHuman[3]

Table 2: Pharmacokinetic Profile of this compound in Wistar Rats

ParameterValueRouteReference
Half-life (t½)LongOral[3]
Bioavailability (F%)90%Oral
ClearanceLowOral

Table 3: Preclinical Efficacy Data for EP4 Receptor Antagonism

CompoundDosageAnimal ModelKey FindingsReference
This compound0.2-5 mg/kg (single dose)Rat (dmPGE2-induced pain)Significant reduction in mechanical allodynia
Selective EP2/EP4 Inhibitors25 mg/kg (daily)Mouse (xenograft model of endometriosis)Dose-dependent decrease in the growth of endometriosis lesions

Experimental Protocols

Protocol 1: Induction of Endometriosis in a Rat Model (Surgical Autotransplantation)

This protocol describes the surgical induction of endometriosis in rats, a commonly used model to mimic the human condition.

Materials:

  • Female Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Sterile saline solution

  • Antibiotics and analgesics for post-operative care

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the abdominal area for aseptic surgery.

  • Laparotomy: Make a midline abdominal incision to expose the uterus.

  • Uterine Horn Resection: Ligate and resect one uterine horn.

  • Endometrial Tissue Preparation: Place the resected uterine horn in sterile saline. Open it longitudinally and excise small fragments (approximately 2x2 mm) of endometrial tissue.

  • Autotransplantation: Suture the endometrial fragments to the peritoneal wall or the intestinal mesentery with the endometrial layer facing the peritoneal cavity.

  • Closure: Close the abdominal incision in layers.

  • Post-operative Care: Administer analgesics and antibiotics as required and monitor the animal's recovery. Endometriotic lesions will develop over 2-4 weeks.

Protocol 2: Treatment with this compound in a Rat Model of Endometriosis

This protocol outlines a proposed study design for evaluating the efficacy of this compound in a rat model of surgically induced endometriosis.

Materials:

  • Rats with surgically induced endometriosis (from Protocol 1)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Gavage needles for oral administration

Procedure:

  • Animal Grouping: Randomly assign rats with established endometriotic lesions into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Treatment Group: Administer this compound orally once daily at a proposed dose range of 1-10 mg/kg. The optimal dose should be determined in a dose-ranging study.

    • Control Group: Administer the vehicle control using the same volume and route of administration.

  • Treatment Duration: Treat the animals for 14-28 consecutive days.

  • Efficacy Evaluation: At the end of the treatment period, evaluate the following endpoints.

Protocol 3: Efficacy Evaluation in Rodent Models of Endometriosis

This protocol details the methods for assessing the effectiveness of this compound treatment.

1. Assessment of Lesion Size:

  • At the end of the study, euthanize the animals and perform a laparotomy.

  • Carefully dissect the endometriotic lesions.

  • Measure the length and width of each lesion using calipers to calculate the surface area (mm²).

  • Alternatively, measure the wet weight of the excised lesions.

2. Assessment of Endometriosis-Associated Pain:

  • Mechanical Allodynia (von Frey Test):

    • Place the animal on a wire mesh platform.

    • Apply calibrated von Frey filaments to the lower abdominal area.

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. An increase in the withdrawal threshold indicates a reduction in pain sensitivity.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Use a radiant heat source focused on the plantar surface of the hind paw.

    • Measure the latency to paw withdrawal. An increase in withdrawal latency suggests an analgesic effect.

3. Histological Analysis:

  • Fix the excised endometriotic lesions in 10% neutral buffered formalin.

  • Embed the tissues in paraffin (B1166041) and section them.

  • Stain the sections with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.

  • Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) can also be performed.

Visualizations

G cluster_0 This compound Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP4R EP4 Receptor PGE2->EP4R Binds AC Adenylate Cyclase EP4R->AC Activates BAY1316957 This compound BAY1316957->EP4R Antagonizes cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Pain) CREB->Gene Inflammation Inflammation (e.g., Cytokine release) Gene->Inflammation Pain Pain Sensitization Gene->Pain

Caption: Signaling pathway of the EP4 receptor and its inhibition by this compound.

G cluster_workflow Experimental Workflow Induction Induction of Endometriosis (Surgical Autotransplantation in Rats) Development Lesion Development (2-4 weeks) Induction->Development Grouping Randomization into Groups (Treatment vs. Vehicle) Development->Grouping Treatment Daily Oral Administration (this compound or Vehicle) Grouping->Treatment Duration Treatment Period (14-28 days) Treatment->Duration Evaluation Efficacy Evaluation Duration->Evaluation Lesion Lesion Size Measurement (Area/Weight) Evaluation->Lesion Pain Pain Assessment (von Frey, Hargreaves) Evaluation->Pain Histo Histological Analysis Evaluation->Histo

Caption: Experimental workflow for evaluating this compound in a rodent model of endometriosis.

References

Application Notes and Protocols for Cell-Based Assays Using BAY-1316957

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R), a G-protein coupled receptor.[1] The EP4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation. In the context of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, the EP4 receptor signaling pathway is a key therapeutic target. Prostaglandin E2 (PGE2), often found at elevated levels in the peritoneal fluid of women with endometriosis, promotes the survival and growth of endometriotic lesions.[2][3][4] By blocking the EP4 receptor, this compound offers a promising non-hormonal approach to alleviate the symptoms of endometriosis, particularly pelvic pain.

These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and similar EP4 receptor antagonists. The included methodologies cover the assessment of receptor binding and signaling, as well as the impact on cellular phenotypes relevant to endometriosis, such as proliferation, viability, and apoptosis.

Mechanism of Action & Signaling Pathway

The EP4 receptor is a Gs-coupled receptor. Its activation by its endogenous ligand, PGE2, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This rise in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and modulates the expression of genes involved in cell proliferation, survival, and inflammation. This compound, as a competitive antagonist, binds to the EP4 receptor and prevents PGE2 from initiating this signaling cascade.

EP4 Receptor Signaling Pathway

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds Gs Gs EP4R->Gs Activates BAY1316957 This compound BAY1316957->EP4R Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Target Genes (Proliferation, Survival, Inflammation) pCREB->Gene Regulates Transcription

Caption: EP4 receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro activities of this compound.

Table 1: Receptor Binding Affinity

CompoundTargetAssay TypeIC50 (nM)Cell Line
This compoundhEP4-RRadioligand Binding15.3CHO-K1 cells expressing hEP4-R

Table 2: Functional Antagonism of EP4 Signaling

CompoundAssay TypeEndpoint MeasuredIC50 (nM)Cell LineStimulant
This compoundcAMP InhibitionPGE2-induced cAMP production~20 (estimated)Endometrial Stromal CellsPGE2

Table 3: Effects on Cellular Phenotypes

CompoundAssay TypeEndpoint MeasuredEffectCell Line
EP2/EP4 AntagonistsBrdU IncorporationDNA SynthesisInhibitionEndometriotic Stromal Cells
Various Apoptosis InducersAnnexin V StainingApoptosisInductionEndometriosis Cell Lines

Note: Specific quantitative data for this compound on cell proliferation, apoptosis, and cytotoxicity in endometrial cells are not publicly available in the searched literature. The data for EP2/EP4 antagonists and other apoptosis inducers are provided as a reference for expected outcomes.

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of intracellular cAMP induced by the EP4 receptor agonist, PGE2.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Assay_Workflow start Start cell_culture Culture Endometrial Stromal Cells start->cell_culture plating Plate cells in 96-well plate cell_culture->plating pre_incubation Pre-incubate with this compound (various concentrations) plating->pre_incubation stimulation Stimulate with PGE2 pre_incubation->stimulation lysis Lyse cells stimulation->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Analyze data and determine IC50 detection->analysis end End analysis->end

Caption: Workflow for determining the inhibitory effect of this compound on cAMP production.

Materials:

  • Human endometrial stromal cells (hESCs)

  • Cell culture medium (e.g., DMEM/F-12) with supplements

  • This compound

  • Prostaglandin E2 (PGE2)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture: Culture hESCs in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the hESCs into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation: Remove the culture medium and add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.

  • Stimulation: Add PGE2 to all wells (except for the negative control) at a final concentration that elicits a submaximal response (e.g., EC80). It is recommended to include a PDE inhibitor in the stimulation solution to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of endometrial cells, which is often enhanced in endometriosis.

Experimental Workflow: Cell Proliferation Assay

Proliferation_Assay_Workflow start Start cell_culture Culture Endometrial Cells (e.g., End1/E6E7) start->cell_culture plating Plate cells in 96-well plate cell_culture->plating treatment Treat with this compound (various concentrations) plating->treatment incubation Incubate for 24-72 hours treatment->incubation assay_reagent Add proliferation assay reagent (e.g., WST-1, CCK-8) incubation->assay_reagent readout Measure absorbance/fluorescence assay_reagent->readout analysis Analyze data and determine IC50 readout->analysis end End analysis->end

Caption: General workflow for assessing the anti-proliferative effects of this compound.

Materials:

  • Endometriosis-derived cell line (e.g., End1/E6E7) or primary endometrial stromal cells

  • Cell culture medium and supplements

  • This compound

  • Cell proliferation assay reagent (e.g., WST-1, CCK-8, or BrdU)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Plating: Seed endometrial cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 for proliferation inhibition.

Apoptosis Assay

This assay determines whether this compound can induce programmed cell death (apoptosis) in endometrial cells, a process that is often suppressed in endometriosis.

Experimental Workflow: Apoptosis Assay

Apoptosis_Assay_Workflow start Start cell_culture Culture Endometrial Cells start->cell_culture plating Plate cells in 6-well plate cell_culture->plating treatment Treat with this compound (various concentrations) plating->treatment incubation Incubate for 24-48 hours treatment->incubation harvesting Harvest and wash cells incubation->harvesting staining Stain with Annexin V-FITC and PI harvesting->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry analysis Quantify apoptotic cell populations flow_cytometry->analysis end End analysis->end

Caption: Flow cytometry-based workflow for the detection of apoptosis induced by this compound.

Materials:

  • Endometriosis-derived cell line or primary endometrial stromal cells

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Plating: Seed endometrial cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 to 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After incubation, collect both the adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The provided protocols and application notes serve as a comprehensive guide for researchers investigating the pharmacological properties of this compound and other EP4 receptor antagonists. These assays are crucial for understanding the mechanism of action and for evaluating the therapeutic potential of such compounds in the context of endometriosis and other EP4-mediated diseases. The successful execution of these experiments will provide valuable data for drug development and for advancing our understanding of EP4 receptor biology.

References

BAY-1316957 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent, selective, and orally active antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1][2][3][4] With an IC50 of 15.3 nM for human EP4-R, this small molecule demonstrates excellent pharmacokinetic properties, making it a valuable tool for research in areas such as endometriosis, pain, and inflammation.[1] These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for relevant in vitro assays and a description of the EP4 receptor signaling pathway.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key physicochemical and pharmacokinetic parameters of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C27H27N3O3
Molecular Weight 441.52 g/mol
IC50 (human EP4-R) 15.3 nM
Solubility DMSO: 100 mg/mL (226.49 mM)
In Vivo Administration Orally active
Dosage (Rats) 0.2-5 mg/kg (oral administration)
Bioavailability (Rats) 90%

Preparation of this compound for Experiments

In Vitro Stock Solution Preparation

For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.

  • To aid dissolution, sonicate the solution as needed.

  • Store the stock solution at -20°C or -80°C. For short-term storage (up to one month), 4°C is acceptable.

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

In Vivo Formulation for Oral Administration

This compound is orally bioavailable and has been successfully administered to rats. A common vehicle for oral gavage of compounds with similar properties involves a suspension in a mixture of solvents.

Recommended Vehicle Formulation: A suggested vehicle for oral administration is a solution containing DMSO and corn oil.

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix the solution thoroughly to ensure a uniform suspension.

This formulation results in a 10% DMSO in corn oil vehicle. The volume to be administered will depend on the desired dosage and the weight of the animal.

Experimental Protocols

In Vitro EP4 Receptor Antagonism Assay (cAMP Measurement)

The EP4 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, a cAMP assay is a suitable method to determine the antagonist activity of this compound.

Principle: This protocol measures the ability of this compound to inhibit the PGE2-induced increase in intracellular cAMP levels in cells expressing the human EP4 receptor.

Materials:

  • Cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Prostaglandin E2 (PGE2)

  • This compound

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Protocol:

  • Cell Seeding: Seed the EP4-expressing cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add the PGE2 solution to the wells to stimulate the EP4 receptor.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.

Principle: This assay measures the transport of this compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound

  • Analytical method for quantification (e.g., LC-MS/MS)

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the EP4 receptor signaling pathway and a general experimental workflow for testing this compound.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates BAY1316957 This compound BAY1316957->EP4R Inhibits Gs Gs EP4R->Gs Gi Gi EP4R->Gi beta_arrestin β-Arrestin EP4R->beta_arrestin AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene_Expression Gene Expression (Inflammation, Pain) CREB->Gene_Expression

Caption: EP4 Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study stock_solution Prepare this compound Stock Solution (DMSO) working_solution Prepare Working Solutions stock_solution->working_solution treatment Treat cells with this compound and/or PGE2 working_solution->treatment formulation Prepare oral formulation working_solution->formulation cell_culture Culture EP4-expressing cells cell_culture->treatment measurement Measure downstream effect (e.g., cAMP levels) treatment->measurement data_analysis_vitro Analyze data (IC50) measurement->data_analysis_vitro animal_model Select appropriate animal model animal_model->formulation administration Administer this compound formulation->administration observation Observe for therapeutic effect administration->observation data_analysis_vivo Analyze data observation->data_analysis_vivo

Caption: Experimental Workflow for this compound.

References

Application Notes and Protocols for BAY-1316957 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).[1][2] The EP4 receptor, a G-protein coupled receptor, is implicated in various physiological and pathological processes, including inflammation and pain. Its role in endometriosis-associated pain makes it a significant target for therapeutic intervention. This compound has demonstrated excellent efficacy in preclinical models and favorable pharmacokinetic properties, positioning it as a valuable tool for research and drug development in the context of endometriosis and other EP4-mediated conditions.[1][3]

These application notes provide detailed protocols for the use of this compound in a laboratory setting, covering its mechanism of action, in vitro and in vivo experimental procedures, and relevant quantitative data.

Mechanism of Action

This compound functions by competitively binding to the hEP4-R, thereby blocking the downstream signaling cascade initiated by its natural ligand, prostaglandin E2 (PGE2). The primary signaling pathway of the EP4 receptor involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in a cellular response. By inhibiting this initial step, this compound effectively mitigates the effects of PGE2-mediated EP4 receptor activation.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates BAY1316957 This compound BAY1316957->EP4R Inhibits Gs Gs Protein EP4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inflammation, Pain) PKA->Response Leads to

Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC50 Human15.3 nM[1]
Ki Human65.9 ± 20.4 nM

IC50: Half maximal inhibitory concentration. Ki: Inhibitor constant.

Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats

ParameterRoute of AdministrationValueReference
Clearance OralLow
Half-life (t½) OralLong
Oral Bioavailability (F%) Oral90%

Experimental Protocols

In Vitro Assays

1. EP4 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the human EP4 receptor.

  • Cell Lines: HEK293 or CHO-K1 cells stably expressing the human EP4 receptor.

  • Materials:

    • Cell membranes prepared from hEP4-R expressing cells.

    • Radioligand: [³H]-PGE2.

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Scintillation cocktail.

    • Glass fiber filters.

    • 96-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add cell membranes, [³H]-PGE2 (at a concentration close to its Kd), and either this compound or vehicle.

    • For non-specific binding control, add a high concentration of unlabeled PGE2.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value by analyzing the competition binding data using appropriate software (e.g., Prism).

2. cAMP Functional Assay

This assay measures the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the hEP4-R.

  • Cell Lines: HEK293 or other suitable cells expressing hEP4-R.

  • Materials:

    • This compound.

    • PGE2.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

    • Cell culture medium.

    • 96-well or 384-well plates.

  • Procedure:

    • Seed cells in assay plates and culture overnight.

    • Pre-treat cells with a PDE inhibitor for a short period to prevent cAMP degradation.

    • Add serial dilutions of this compound to the cells and incubate.

    • Stimulate the cells with an EC80 concentration of PGE2.

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Generate a dose-response curve and calculate the IC50 value for this compound.

In_Vitro_Workflow cluster_binding Binding Assay cluster_functional Functional Assay (cAMP) B1 Prepare hEP4-R Membranes B2 Incubate with [³H]-PGE2 and this compound B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 F1 Culture hEP4-R Cells F2 Pre-treat with PDE Inhibitor F1->F2 F3 Add this compound F2->F3 F4 Stimulate with PGE2 F3->F4 F5 Measure cAMP Levels F4->F5 F6 Calculate IC50 F5->F6

Caption: General workflow for in vitro characterization of this compound.

In Vivo Protocol

Rodent Model of Endometriosis-Associated Pain

This protocol describes a general procedure for evaluating the efficacy of this compound in a rodent model of endometriosis-induced pain. Specific parameters may require optimization.

  • Animal Model: Female Wistar rats or C57BL/6 mice.

  • Induction of Endometriosis:

    • Surgically induce endometriosis by autotransplantation of uterine tissue to the peritoneal cavity.

    • Allow several weeks for the endometriotic lesions to establish and for pain-like behaviors to develop.

  • Drug Administration:

    • Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose).

    • Administer this compound orally at a dose range of 0.2-5 mg/kg.

    • Include a vehicle control group.

  • Pain Assessment:

    • Measure mechanical allodynia using von Frey filaments applied to the abdomen or hind paw. A decreased withdrawal threshold indicates hyperalgesia.

    • Assess thermal hyperalgesia using a hot plate or radiant heat source.

    • Monitor spontaneous pain behaviors such as abdominal licking, stretching, or writhing.

  • Experimental Timeline:

    • Induce endometriosis and allow for recovery and disease development.

    • Establish baseline pain thresholds before drug administration.

    • Administer this compound or vehicle.

    • Measure pain responses at various time points post-dosing.

  • Data Analysis:

    • Compare the pain thresholds and behavioral scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

In_Vivo_Workflow V1 Induce Endometriosis in Rodents V2 Allow Lesion Development and Pain Onset V1->V2 V3 Establish Baseline Pain Thresholds V2->V3 V4 Administer this compound or Vehicle (Oral) V3->V4 V5 Assess Pain Response (e.g., von Frey) V4->V5 V6 Analyze and Compare Treatment Groups V5->V6

Caption: Workflow for in vivo evaluation of this compound in an endometriosis pain model.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the EP4 receptor in health and disease, particularly in the context of endometriosis-related pain. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their laboratory studies.

References

Application Notes and Protocols for BAY-1316957 in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent, selective, and orally active antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1] The EP4 receptor is a key mediator in inflammatory processes and is highly expressed in endometriotic lesions. Its activation by prostaglandin E2 (PGE2) is associated with the pain and growth of these lesions.[1] this compound, by blocking this interaction, presents a promising therapeutic approach for endometriosis. Preclinical studies in rodent models have demonstrated its efficacy in reducing pain and potentially suppressing the growth of endometriotic lesions.[2] These application notes provide a summary of the available preclinical data and detailed protocols for the administration of this compound in animal research settings.

Mechanism of Action

This compound exerts its therapeutic effects by competitively binding to the EP4 receptor, thereby preventing its activation by PGE2. This inhibition disrupts downstream signaling cascades that promote inflammation and cell proliferation. Specifically, the blockage of the EP4 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity alleviates the inflammatory response and associated pain.

Signaling Pathway Diagram

BAY_1316957_Mechanism_of_Action PGE2 Prostaglandin E2 (PGE2) EP4_R EP4 Receptor PGE2->EP4_R Binds to AC Adenylyl Cyclase EP4_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to BAY1316957 This compound BAY1316957->EP4_R Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Gene Expression PKA->Inflammation Promotes

Caption: Mechanism of action of this compound.

Data Presentation

While specific quantitative data from dedicated pharmacokinetic and dose-ranging efficacy studies for this compound are not publicly available, the following tables are structured to present such data once obtained.

Table 1: Pharmacokinetic Profile of this compound in Wistar Rats (Oral Administration)
ParameterValueUnits
Dose Data not availablemg/kg
Cmax Data not availableng/mL
Tmax Data not availableh
AUC(0-t) Data not availableng·h/mL
Half-life (t½) Longh
Bioavailability (F%) ~90%
Clearance LowL/h/kg

Note: The qualitative descriptions are based on available literature which states this compound has a low clearance, long half-life, and high oral bioavailability in Wistar rats.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Endometriosis
Treatment GroupDose (mg/kg, p.o.)EndpointResult
Vehicle Control-Endometriotic Lesion Size (mm³)Data not available
This compoundData not availableEndometriotic Lesion Size (mm³)Data not available
Vehicle Control-Mechanical Allodynia (Paw Withdrawal Threshold, g)Data not available
This compound0.2 - 5Mechanical Allodynia (Paw Withdrawal Threshold, g)Significant reduction in allodynia
Vehicle Control-Inflammatory Marker (e.g., PGE2, IL-6) LevelsData not available
This compoundData not availableInflammatory Marker (e.g., PGE2, IL-6) LevelsData not available

Experimental Protocols

Protocol 1: Induction of Endometriosis in a Rat Model

This protocol describes the surgical induction of endometriosis in female Sprague-Dawley or Wistar rats, a commonly used model to evaluate the efficacy of therapeutic agents.

Endometriosis_Induction_Workflow cluster_pre_op Pre-operative cluster_op Surgical Procedure cluster_post_op Post-operative Acclimatization Animal Acclimatization (1 week) Anesthesia Anesthesia (e.g., Isoflurane) Acclimatization->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Uterine_Horn_Excision Excise Uterine Horn Fragment Laparotomy->Uterine_Horn_Excision Implantation Suture Uterine Fragment to Peritoneal Wall Uterine_Horn_Excision->Implantation Closure Suture Abdominal Wall and Skin Implantation->Closure Recovery Post-operative Care (Analgesia, Monitoring) Closure->Recovery Lesion_Development Allow Lesion Development (2-4 weeks) Recovery->Lesion_Development Treatment_Initiation Initiate this compound Treatment Lesion_Development->Treatment_Initiation

Caption: Workflow for surgical induction of endometriosis in rats.

  • Female Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scalpels, forceps, scissors, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Sterile saline

  • Analgesics (e.g., Buprenorphine)

  • Warming pad

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the abdominal area.

  • Laparotomy: Make a 2-3 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.

  • Uterine Horn Excision: Locate the uterine horns. Ligate the blood supply to one horn and excise a small segment (approximately 1 cm).

  • Tissue Preparation: Place the excised uterine segment in sterile saline. Cut it into smaller pieces (e.g., 2x2 mm).

  • Autotransplantation: Suture two to four pieces of the uterine tissue to the peritoneal wall or other desired locations (e.g., mesenteric fat) with the endometrial side facing down.

  • Closure: Close the abdominal wall and skin in separate layers using appropriate suture material.

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.

Protocol 2: Assessment of Endometriosis-Associated Pain

This protocol details the assessment of mechanical allodynia using von Frey filaments, a common method to quantify pain-like behavior in rodent models of endometriosis.

Pain_Assessment_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Habituation Habituate Rat to Test Environment (15-30 min) Filament_Application Apply von Frey Filaments to Hind Paw Habituation->Filament_Application Observe_Response Observe for Paw Withdrawal Filament_Application->Observe_Response Record_Threshold Record 50% Paw Withdrawal Threshold (g) Observe_Response->Record_Threshold Compare_Groups Compare Thresholds between Treatment and Control Groups Record_Threshold->Compare_Groups

Caption: Workflow for assessing mechanical allodynia in rats.

  • Von Frey filaments with a range of calibrated bending forces

  • Elevated mesh platform

  • Individual testing chambers

  • Habituation: Place the rat in the testing chamber on the elevated mesh platform and allow it to acclimate for 15-30 minutes.

  • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and proceeding in ascending order of force.

  • Response Observation: A positive response is defined as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. This is the filament force (in grams) at which the animal withdraws its paw 50% of the time.

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated control group. A significant increase in the withdrawal threshold in the treated group indicates an analgesic effect.

Protocol 3: Evaluation of In Vivo Efficacy on Lesion Size and Inflammatory Markers

This protocol outlines the procedures for assessing the therapeutic effect of this compound on the primary endpoint of endometriotic lesion size and on key inflammatory markers.

  • Treatment Administration: Following the establishment of endometriotic lesions (as per Protocol 1), randomize the animals into treatment and control groups. Administer this compound orally at the desired doses (e.g., 0.2-5 mg/kg) daily for a specified period (e.g., 2-4 weeks). The control group should receive the vehicle.

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood samples for the analysis of systemic inflammatory markers.

  • Lesion Measurement: Surgically expose the abdominal cavity and locate the endometriotic lesions. Measure the dimensions (length, width, and height) of the lesions to calculate the volume.

  • Tissue Homogenization and Analysis: Excise the lesions and surrounding tissue. Homogenize the tissue for the analysis of local inflammatory markers such as PGE2, IL-6, and TNF-α using ELISA or other appropriate immunoassays.

  • Data Analysis: Compare the average lesion volume and the levels of inflammatory markers between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound is a promising EP4 receptor antagonist with demonstrated preclinical efficacy in animal models of endometriosis, particularly in the context of pain management. The protocols outlined above provide a framework for the in vivo evaluation of this compound. Further studies are required to fully elucidate its pharmacokinetic profile and to quantify its dose-dependent effects on lesion size and a broader range of inflammatory mediators.

References

Application Notes and Protocols for Measuring BAY-1316957 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the in vitro efficacy of BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1][2] The protocols outlined below are designed to assess the compound's inhibitory activity on the EP4 signaling pathway and its downstream cellular effects.

This compound has been identified as a promising therapeutic agent for endometriosis due to its anti-inflammatory and anti-nociceptive properties.[1] Its mechanism of action involves the inhibition of the EP4-R signaling pathway, which is crucial in mediating the effects of prostaglandin E2 (PGE2), a key player in inflammation and pain.[3][4]

Data Presentation

The following tables summarize quantitative data for this compound and other relevant EP4 receptor antagonists, providing a comparative overview of their potency in various cell-based assays.

Table 1: In Vitro Potency of this compound

CompoundAssay TypeCell LineEndpointIC50
This compoundEP4-R Antagonist ActivityNot SpecifiedInhibition of PGE2-induced signaling15.3 nM

Table 2: Comparative In Vitro Efficacy of Various EP4 Receptor Antagonists

EP4 AntagonistCancer Cell Line/Assay SystemEndpointIC50 / Effective Concentration
E7046 (Palupiprant)EP4 Receptor Binding AssayInhibition of PGE2 binding13.5 nM
L-161,982HCA-7 (Colon Cancer)Inhibition of PGE2-induced cell proliferation10 µM
L-161,982HCA-7 (Colon Cancer)Inhibition of PGE2-induced ERK phosphorylationCompletely blocks at tested concentrations
Unnamed EP4 Antagonist 1Calcium flux assay in CHO cellsInhibition of calcium flux6.1 nM
ER-819762cAMP-dependent reporter assaySuppression of human EP4 receptor-mediated cell signaling59 ± 6 nmol·L−1

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in cell culture.

cAMP Measurement Assay

This is a primary functional assay to directly measure the antagonistic effect of this compound on the Gs-coupled EP4 receptor.

Principle: The EP4 receptor, upon binding to its agonist PGE2, activates adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist like this compound will inhibit this process.

Materials:

  • Cells expressing the human EP4 receptor (e.g., HEK293-hEP4)

  • Cell culture medium

  • This compound

  • PGE2 (agonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the EP4-expressing cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: Remove the culture medium and add the diluted this compound solutions to the wells. Include a vehicle control. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the downstream effect of this compound on cell viability and proliferation, particularly relevant for cancer cell lines where EP4 signaling can drive growth.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Target cell line (e.g., a cancer cell line with known EP4 expression)

  • Complete cell culture medium

  • This compound

  • MTT solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytokine Release Assay (ELISA)

This assay measures the effect of this compound on the production and release of inflammatory cytokines, such as TNF-α, which can be modulated by EP4 signaling.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in the cell culture supernatant.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a monocyte cell line like THP-1)

  • Cell culture medium

  • This compound

  • PGE2

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • ELISA kit for the cytokine of interest (e.g., TNF-α)

Protocol:

  • Cell Seeding: Plate the immune cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

  • Stimulation: Add PGE2 and/or an inflammatory stimulus like LPS to the wells to induce cytokine production.

  • Incubation: Incubate the plate for an appropriate time to allow for cytokine release (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the cytokine concentration in the supernatant.

  • Data Analysis: Determine the effect of this compound on cytokine release by comparing the treated samples to the stimulated control. Calculate the IC50 value for the inhibition of cytokine release.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4_R EP4 Receptor PGE2->EP4_R Binds G_protein Gs Protein EP4_R->G_protein Activates BAY1316957 This compound BAY1316957->EP4_R Inhibits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation) CREB->Gene_Expression Regulates

Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Efficacy Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (EP4-expressing cells) Cell_Plating 3. Plate Cells (96-well plate) Cell_Culture->Cell_Plating Compound_Prep 2. Prepare this compound (Serial Dilutions) Antagonist_Inc 4. Add this compound (Pre-incubation) Compound_Prep->Antagonist_Inc Cell_Plating->Antagonist_Inc Agonist_Stim 5. Add PGE2 (Stimulation) Antagonist_Inc->Agonist_Stim cAMP_Assay cAMP Measurement Agonist_Stim->cAMP_Assay Viability_Assay Cell Viability Assay Agonist_Stim->Viability_Assay Cytokine_Assay Cytokine Release Assay Agonist_Stim->Cytokine_Assay IC50 Determine IC50 cAMP_Assay->IC50 Viability_Assay->IC50 Cytokine_Assay->IC50

Caption: General Experimental Workflow for Measuring this compound Efficacy.

References

Application Notes and Protocols for Studying EP4 Receptor Function with BAY-1316957

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent, selective, and orally active antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1] The EP4 receptor is a G protein-coupled receptor (GPCR) that mediates the diverse physiological and pathological effects of its endogenous ligand, prostaglandin E2 (PGE2).[2][3] PGE2 and its receptors are implicated in a wide range of biological processes, including inflammation, pain, cancer, and immune responses.[2][3] The EP4 receptor, in particular, is a promising therapeutic target for conditions such as endometriosis-associated pain, due to its high expression in endometriotic lesions.

These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound to study EP4 receptor function.

Quantitative Data Summary

The following tables summarize the key pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValue (nM)Assay TypeReference
IC50Human15.3EP4-R Antagonist Assay
IC50Compound 5 (precursor)4.7EP4-R Antagonist Assay

Table 2: In Vivo Pharmacokinetic Profile of this compound in Wistar Rats

ParameterValueReference
ClearanceLow
Half-lifeLong
Bioavailability (F%)90%

Signaling Pathways and Experimental Workflows

EP4 Receptor Signaling Pathway

The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, it can also couple to other pathways, including the Gi alpha subunit (Gαi). This compound acts by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream signaling cascades.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates BAY1316957 This compound BAY1316957->EP4R Blocks Gs Gαs EP4R->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: EP4 Receptor Gs Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Characterization

A typical workflow for characterizing an EP4 antagonist like this compound involves determining its binding affinity and its functional potency in blocking the receptor's signaling cascade.

in_vitro_workflow start Start: Characterize EP4 Antagonist binding_assay Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine Potency - IC50) start->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis end End: Pharmacological Profile data_analysis->end

Caption: In Vitro Characterization Workflow for an EP4 Antagonist.

Experimental Protocols

In Vitro Assays

Protocol 1: EP4 Receptor Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human EP4 receptor using a competition binding assay with [3H]-PGE2.

Materials:

  • HEK293 cell membranes expressing the recombinant human EP4 receptor

  • [3H]-PGE2 (Radioligand)

  • This compound (Test Compound)

  • PGE2 (Unlabeled Ligand for non-specific binding)

  • Assay Buffer: 10 mM MES, 1 mM EDTA, 10 mM MnCl2, pH 6.0

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a final concentration of ~0.3 nM), and 150 µL of cell membrane suspension (3-20 µg protein).

    • Non-specific Binding: 50 µL of unlabeled PGE2 (at a final concentration of 10 µM), 50 µL of [3H]-PGE2, and 150 µL of cell membrane suspension.

    • Competition Binding: 50 µL of this compound dilution, 50 µL of [3H]-PGE2, and 150 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine to separate bound and free radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (HTRF)

This protocol measures the ability of this compound to antagonize PGE2-induced cAMP production in cells expressing the human EP4 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human EP4 receptor

  • PGE2 (Agonist)

  • This compound (Antagonist)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Seed the cells into a 384-well plate at an optimal density and incubate overnight.

  • Antagonist Addition: Remove the culture medium and add assay buffer containing a PDE inhibitor. Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add PGE2 at a concentration that elicits approximately 80% of the maximal response (EC80).

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.

  • cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the kit manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm).

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Studies

Protocol 3: Surgical Induction of Endometriosis in a Mouse Model

This protocol describes a method for surgically inducing endometriosis in mice to study the in vivo efficacy of this compound.

Materials:

  • Female C57BL/6 mice (donor and recipient)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the donor and recipient mice. Shave and disinfect the abdominal area of the recipient mouse.

  • Uterine Tissue Collection (Donor): Euthanize the donor mouse. Make a midline abdominal incision and excise one uterine horn. Place the uterine tissue in sterile saline.

  • Endometrial Tissue Preparation: Open the uterine horn longitudinally and cut it into small fragments (e.g., 2x2 mm).

  • Surgical Implantation (Recipient): Make a midline abdominal incision in the recipient mouse. Suture the uterine fragments to the peritoneal wall or intestinal mesentery.

  • Closure and Recovery: Close the abdominal wall and skin with sutures. Administer analgesics and allow the mouse to recover. Lesions will develop over several weeks.

Protocol 4: Assessment of Abdominal Pain (Von Frey Test)

This protocol is used to measure mechanical allodynia, a symptom of endometriosis-associated pain, in the mouse model.

Materials:

  • Von Frey filaments of varying forces (e.g., 0.02 g to 2 g)

  • Elevated mesh platform

Procedure:

  • Acclimatization: Place the mice on the mesh platform in individual chambers and allow them to acclimatize for at least 30 minutes.

  • Filament Application: Apply the von Frey filaments to the lower abdominal area. Start with a filament in the middle of the force range and apply enough pressure to cause the filament to bend.

  • Response Assessment: A positive response is defined as a sharp abdominal withdrawal, jumping, or immediate licking of the stimulated area.

  • Threshold Determination: Use the up-down method to determine the 50% withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • Data Analysis: Calculate the 50% withdrawal threshold using the appropriate statistical method.

Protocol 5: Oral Administration of this compound

This protocol provides a general guideline for the oral administration of this compound to mice.

Materials:

Procedure:

  • Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.

  • Dosing: Administer the formulation to the mice via oral gavage. The typical dosage for in vivo pain models is in the range of 0.2-5 mg/kg. The dosing frequency and duration will depend on the specific experimental design.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate safety procedures and institutional guidelines when conducting research.

References

Application Notes & Protocols: Caco-2 Cell Permeability Assay with BAY-1316957

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed methodology for assessing the intestinal permeability of BAY-1316957, a potent and selective human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) antagonist, using the Caco-2 cell permeability assay.[1][2][3] This in vitro model is a cornerstone in drug discovery for predicting the oral absorption of drug candidates.[4] The protocols herein describe the culture and differentiation of Caco-2 cells, assessment of monolayer integrity, the bidirectional permeability experiment, and data analysis. While this compound is reported to have high permeability, the quantitative data presented is illustrative to serve as a benchmark.[5]

Introduction and Principle of the Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as the industry standard for in vitro prediction of human drug absorption. When cultured on semi-permeable filter supports, Caco-2 cells differentiate over approximately 21 days to form a polarized monolayer with tight junctions and microvilli, morphologically and functionally resembling the enterocytes of the small intestine. This model expresses a variety of clinically relevant uptake and efflux transporters, such as P-glycoprotein (P-gp), making it suitable for investigating mechanisms of intestinal drug transport.

The assay quantifies the passage of a compound across the Caco-2 monolayer in two directions:

  • Apical (AP) to Basolateral (BL): Simulates absorption from the gut lumen into the bloodstream.

  • Basolateral (BL) to Apical (AP): Simulates secretion from the blood back into the gut lumen.

By comparing the rates of transport in both directions, the apparent permeability coefficient (Papp) and the Efflux Ratio (ER) are calculated. An efflux ratio significantly greater than 2 suggests the compound is a substrate of active efflux transporters.

This compound is an investigational drug for endometriosis that functions by antagonizing the EP4 receptor, a key mediator in inflammatory and pain pathways. Assessing its intestinal permeability is a critical step in evaluating its potential as an orally administered therapeutic.

Experimental Protocols

This protocol details the standard 21-day method for generating a differentiated Caco-2 monolayer.

  • Cell Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Seeding on Transwell® Inserts: Upon reaching 80-90% confluency, detach cells using Trypsin-EDTA. Seed the cells at a density of approximately 2.6 x 10⁵ cells/cm² onto the apical side of polyethylene (B3416737) terephthalate (B1205515) (PET) Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size).

  • Differentiation: Add fresh culture medium to both the apical and basolateral chambers. Culture the cells for 21-25 days, replacing the medium every 2-3 days to allow for spontaneous differentiation into a polarized monolayer.

Prior to the permeability experiment, the integrity of the cell monolayer must be confirmed.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Allow the cell culture plate to equilibrate to room temperature for 30 minutes.

    • Using an epithelial volt-ohm meter (EVOM), measure the electrical resistance across the monolayer.

    • Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane.

    • Acceptance Criterion: Monolayers are suitable for the assay if TEER values are ≥290 Ω·cm². Wells not meeting this criterion should be excluded.

  • Lucifer Yellow Permeability Assay (Post-Experiment):

    • Following the main transport study, wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add a solution of Lucifer Yellow (e.g., 100 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate for 1 hour at 37°C.

    • Measure the fluorescence of samples from the basolateral chamber using a fluorescence plate reader.

    • Acceptance Criterion: The apparent permeability (Papp) of Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s, confirming the integrity of the tight junctions throughout the experiment.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare the final dosing solution by diluting the stock solution in pre-warmed (37°C) HBSS (pH 7.4) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

    • Prepare dosing solutions for control compounds (see Table 2).

    • For investigating P-gp mediated efflux, prepare a parallel set of dosing solutions containing a known P-gp inhibitor, such as Verapamil (100 µM).

  • Transport Experiment:

    • Gently wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Equilibrate the monolayers by incubating with HBSS in both chambers for 20-30 minutes at 37°C.

    • For A-to-B Permeability: Add the dosing solution to the apical chamber (donor) and fresh HBSS to the basolateral chamber (receiver).

    • For B-to-A Permeability: Add the dosing solution to the basolateral chamber (donor) and fresh HBSS to the apical chamber (receiver).

    • Incubate the plates for 2 hours at 37°C on an orbital shaker (e.g., 50 rpm).

    • At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

  • Sample Analysis: Quantify the concentration of this compound and control compounds in the donor and receiver samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): The Papp is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A × C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³ or mol/mL).

  • Calculation of Efflux Ratio (ER): The ER is a measure of active efflux and is calculated as: ER = Papp (B-A) / Papp (A-B)

Data Presentation

Note: The following data is illustrative and serves as a representative example for interpreting results.

Table 1: Monolayer Quality Control Data

Parameter Acceptance Criterion Result Pass/Fail
Pre-Assay TEER ≥290 Ω·cm² 350 ± 25 Ω·cm² Pass

| Lucifer Yellow Papp | < 0.5 x 10⁻⁶ cm/s | 0.21 x 10⁻⁶ cm/s | Pass |

Table 2: Illustrative Permeability Data for this compound and Control Compounds

Compound Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Class P-gp Substrate?
Atenolol (Low Permeability Control) A → B 0.45 N/A Low No
Propranolol (High Permeability Control) A → B 21.5 N/A High No
Digoxin (P-gp Substrate Control) A → B 0.15 15.3 Low Yes
B → A 2.3
This compound A → B 18.2 0.95 High No
B → A 17.3
This compound + Verapamil A → B 18.5 0.98 High N/A

| | B → A | 18.1 | | | |

Interpretation of Results

  • Permeability Classification: Based on the illustrative data, this compound exhibits a high Papp (A-B) value (>10 x 10⁻⁶ cm/s), comparable to the high permeability control, Propranolol. This suggests that the compound is well-absorbed across the intestinal epithelium.

  • Efflux Liability: The calculated Efflux Ratio for this compound is approximately 0.95, which is well below the threshold of 2.0. Furthermore, the co-incubation with the P-gp inhibitor Verapamil did not significantly alter its bidirectional permeability. This indicates that this compound is unlikely to be a substrate for P-gp or other major efflux transporters in the Caco-2 model.

Visualizations

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_exp Phase 3: Experiment cluster_analysis Phase 4: Analysis Caco2_Culture Maintain Caco-2 Stock Cultures Seeding Seed Cells onto Transwell Inserts Caco2_Culture->Seeding Differentiation Differentiate for 21 Days Seeding->Differentiation TEER Measure TEER (≥290 Ω·cm²) Differentiation->TEER Wash Wash & Equilibrate Monolayers TEER->Wash Add_Compound Add this compound (AP or BL Chamber) Wash->Add_Compound Incubate Incubate for 2h at 37°C Add_Compound->Incubate Collect_Samples Collect Donor & Receiver Samples Incubate->Collect_Samples LCMS Quantify by LC-MS/MS Collect_Samples->LCMS Calculate Calculate Papp & ER LCMS->Calculate Report Report Results Calculate->Report

Caption: Caco-2 permeability assay experimental workflow.

G cluster_A Apical (AP) Chamber (Lumen) cluster_B Basolateral (BL) Chamber (Blood) A_Drug Drug Caco2_Layer Caco-2 Monolayer (Tight Junctions) A_Drug->Caco2_Layer Absorption (A→B) B_Drug Drug Efflux_Pump Efflux Transporter (e.g., P-gp) B_Drug->Efflux_Pump Efflux (B→A) Caco2_Layer->B_Drug Efflux_Pump->A_Drug

Caption: Principle of bidirectional transport in the Caco-2 assay.

G PGE2 Prostaglandin E2 (PGE2) EP4R EP4 Receptor (GPCR) PGE2->EP4R Binds & Activates AC Adenylate Cyclase EP4R->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Effects (Inflammation, Pain) PKA->Response Phosphorylates Targets BAY This compound BAY->EP4R Antagonizes (Blocks Binding)

Caption: this compound mechanism of action on the EP4 receptor pathway.

References

Application Notes and Protocols: Characterization of BAY-1316957 using a cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1][2][3] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This application note provides a detailed protocol for a competitive antagonist cAMP assay to characterize the potency of this compound in vitro. The presented data and methodologies are essential for researchers in pharmacology and drug development studying EP4 receptor antagonists.

Introduction

The prostaglandin E2 (PGE2) receptor subtype 4 (EP4) is a key player in various physiological and pathophysiological processes, including inflammation, pain, and endometriosis.[5] Consequently, the development of selective EP4 receptor antagonists is a promising therapeutic strategy. This compound has been identified as a highly potent and selective antagonist for the human EP4 receptor. A critical step in the characterization of such compounds is the determination of their potency in a relevant cell-based assay. The measurement of intracellular cAMP levels in response to receptor activation or inhibition is a standard method for studying the pharmacology of Gs-coupled GPCRs like the EP4 receptor.

This document outlines a detailed protocol for a cAMP assay to determine the inhibitory concentration (IC50) of this compound. The assay measures the ability of this compound to block the PGE2-induced increase in intracellular cAMP in cells expressing the human EP4 receptor.

Signaling Pathway

The binding of the agonist PGE2 to the EP4 receptor initiates a signaling cascade that results in the production of cAMP. This compound, as an antagonist, blocks this pathway by preventing PGE2 from binding to the receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 (Agonist) EP4R EP4 Receptor PGE2->EP4R Binds & Activates BAY1316957 This compound (Antagonist) BAY1316957->EP4R Binds & Blocks Gs Gs Protein EP4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP Synthesizes from ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: EP4 Receptor Signaling Pathway

Quantitative Data

The potency of this compound as an antagonist of the human EP4 receptor was determined by measuring its ability to inhibit the PGE2-stimulated production of cAMP.

CompoundTargetAssay TypeParameterValue (nM)
This compoundHuman EP4 ReceptorcAMP Antagonist AssayIC5015.3

Experimental Protocol

This protocol describes a competitive antagonist cAMP assay using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit. The procedure is optimized for a 384-well plate format.

Materials and Reagents
  • Human EP4 receptor-expressing cells (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Prostaglandin E2 (PGE2)

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF or ELISA)

  • 384-well white microplates

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cell_culture 1. Culture EP4-expressing cells to ~80% confluency cell_harvest 2. Harvest and resuspend cells in stimulation buffer cell_culture->cell_harvest dispense_cells 6. Add cell suspension to all wells cell_harvest->dispense_cells compound_prep 3. Prepare serial dilutions of this compound and a fixed concentration of PGE2 dispense_antagonist 4. Dispense this compound dilutions into assay plate compound_prep->dispense_antagonist dispense_agonist 5. Add PGE2 (agonist) to all wells except negative control dispense_antagonist->dispense_agonist dispense_agonist->dispense_cells incubation 7. Incubate at 37°C dispense_cells->incubation lysis 8. Lyse cells and add cAMP detection reagents incubation->lysis read_plate 9. Read plate on a compatible plate reader lysis->read_plate data_analysis 10. Analyze data and calculate IC50 value read_plate->data_analysis

Caption: cAMP Antagonist Assay Workflow
Step-by-Step Procedure

  • Cell Culture:

    • Culture human EP4 receptor-expressing cells in T175 flasks until they reach approximately 80% confluency.

    • On the day of the assay, aspirate the culture medium and wash the cells with PBS.

    • Dissociate the cells from the flask using a cell dissociation reagent.

  • Cell Preparation:

    • Resuspend the detached cells in cell culture medium and centrifuge at a low speed (e.g., 200 x g) for 3-5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in stimulation buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.

    • Determine the cell concentration and viability using a hemocytometer or an automated cell counter. Adjust the cell density to the desired concentration as recommended by the cAMP assay kit manufacturer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of this compound in stimulation buffer to obtain a range of concentrations for the dose-response curve.

    • Prepare a working solution of PGE2 in stimulation buffer at a concentration that elicits 80% of the maximal cAMP response (EC80). This concentration should be predetermined in an agonist dose-response experiment.

  • Assay Plate Setup:

    • Dispense the serially diluted this compound into the wells of a 384-well plate. Include wells for a negative control (buffer only) and a positive control (no antagonist).

    • Add the PGE2 working solution to all wells except for the negative control wells.

    • Add the prepared cell suspension to all wells of the plate.

  • Incubation:

    • Incubate the plate at 37°C for a duration recommended by the assay kit manufacturer (typically 30-60 minutes).

  • cAMP Detection:

    • Following incubation, lyse the cells and perform the cAMP measurement according to the specific instructions of the chosen cAMP assay kit (e.g., HTRF or ELISA). This typically involves adding lysis and detection reagents to each well.

  • Data Analysis:

    • Read the plate using a plate reader compatible with the detection technology (e.g., a fluorescence reader for HTRF).

    • The raw data (e.g., fluorescence ratio) is inversely proportional to the cAMP concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.

Conclusion

This application note provides a comprehensive guide for performing a cAMP antagonist assay to characterize the potency of this compound. The detailed protocol and supporting information are intended to enable researchers to reliably assess the pharmacological activity of this and other EP4 receptor antagonists. The provided data confirms that this compound is a potent inhibitor of the human EP4 receptor.

References

Troubleshooting & Optimization

Potential off-target effects of BAY-1316957

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent, specific, and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R)[1][2]. Its primary mechanism of action is to block the signaling pathway initiated by the binding of prostaglandin E2 (PGE2) to the EP4 receptor. This inhibition alleviates inflammatory pain, which is a key symptom in conditions like endometriosis[2][3].

Q2: How selective is this compound for the EP4 receptor over other prostanoid receptors?

This compound is described as a highly selective antagonist for the hEP4-R[1]. While specific quantitative data on its binding affinity and functional activity against a full panel of other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP) is not detailed in the available literature, its high selectivity is a key feature highlighted in its development. The IC50 for human EP4-R is reported to be 15.3 nM.

Q3: What are the known downstream signaling pathways of the EP receptors?

The different EP receptors are coupled to distinct G-proteins and downstream signaling pathways:

  • EP1 Receptor: Couples to Gq, leading to an increase in intracellular calcium ([Ca2+]) levels.

  • EP2 and EP4 Receptors: Couple to Gs, leading to an increase in intracellular cyclic AMP (cAMP) levels.

  • EP3 Receptor: Primarily couples to Gi, leading to a decrease in intracellular cAMP levels.

Q4: What are the potential, though unlikely, off-target effects of this compound?

Given its high selectivity, significant off-target effects are not anticipated. However, should they occur, they would likely manifest as weak interactions with other prostanoid receptors. For instance, weak antagonism of the EP2 receptor could lead to a slight reduction in cAMP signaling in cells where this receptor is expressed. Conversely, off-target activity at the EP1 or EP3 receptors could theoretically influence calcium or cAMP levels, respectively, though this is considered improbable.

Data Presentation

Due to the limited publicly available quantitative data on the selectivity of this compound across all prostanoid receptors, a comprehensive comparative table cannot be constructed at this time. The available data is summarized below:

Target ReceptorLigandAssay TypeValueReference
Human EP4 ReceptorThis compoundAntagonist Activity (IC50)15.3 nM

Researchers are advised to perform their own selectivity profiling if off-target effects on other prostanoid receptors are a concern in their specific experimental system.

Troubleshooting Guides

Issue 1: Unexpected changes in intracellular cAMP levels in my cell-based assay.

  • Possible Cause 1 (On-Target Effect): If your cells express the EP4 receptor, treatment with this compound will antagonize PGE2-induced increases in cAMP. Ensure your experimental design accounts for this primary mechanism of action.

  • Possible Cause 2 (Potential Off-Target Effect on EP2 or EP3): In the unlikely event of off-target activity, weak antagonism of the EP2 receptor could slightly decrease cAMP levels, while any interaction with the EP3 receptor could theoretically increase cAMP by blocking its inhibitory effect.

  • Troubleshooting Steps:

    • Confirm EP Receptor Expression: Use qPCR or western blotting to confirm the expression profile of EP1, EP2, EP3, and EP4 receptors in your cell line.

    • Use Selective Agonists/Antagonists: Use commercially available selective agonists and antagonists for EP2 and EP3 receptors to dissect the observed cAMP response.

    • Perform a cAMP Accumulation Assay: Follow the detailed protocol below to quantify changes in cAMP levels accurately.

Issue 2: Unexplained fluctuations in intracellular calcium concentrations.

  • Possible Cause 1 (Potential Off-Target Effect on EP1): While unlikely, a potential off-target effect at the EP1 receptor could interfere with PGE2-induced calcium mobilization.

  • Troubleshooting Steps:

    • Verify EP1 Receptor Expression: Confirm the presence of the EP1 receptor in your experimental system.

    • Employ a Selective EP1 Agonist: Stimulate your cells with a selective EP1 agonist in the presence and absence of this compound to see if the calcium response is affected.

    • Conduct a Calcium Flux Assay: Use the protocol provided below to precisely measure intracellular calcium changes.

Experimental Protocols

Radioligand Binding Assay for Selectivity Profiling

This protocol can be used to determine the binding affinity of this compound for various prostanoid receptors.

1. Membrane Preparation:

  • Culture cells expressing the prostanoid receptor of interest (e.g., EP1, EP2, EP3).
  • Harvest cells and homogenize in ice-cold lysis buffer.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend in a suitable assay buffer.
  • Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the receptor of interest, and varying concentrations of this compound.
  • Incubate the plate to allow the binding to reach equilibrium.
  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
  • Wash the filters with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the concentration of this compound.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of this compound on cAMP production.

1. Cell Culture and Treatment:

  • Seed cells expressing the EP receptor of interest in a 96-well plate and grow to confluency.
  • Pre-treat the cells with varying concentrations of this compound for a specified time.
  • Stimulate the cells with a known EP receptor agonist (e.g., PGE2).

2. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.
  • Use a commercial cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based) to quantify the cAMP levels in the cell lysates.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Determine the concentration of cAMP in each sample from the standard curve.
  • Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect.

Calcium Flux Assay

This assay is used to assess the impact of this compound on intracellular calcium mobilization.

1. Cell Loading:

  • Culture cells expressing the EP1 receptor in a 96-well plate.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

2. Compound Addition and Fluorescence Measurement:

  • Place the plate in a fluorescence plate reader.
  • Record a baseline fluorescence reading.
  • Add varying concentrations of this compound to the wells.
  • After a short incubation, add an EP1 receptor agonist to stimulate calcium release.
  • Continuously measure the fluorescence intensity over time.

3. Data Analysis:

  • Calculate the change in fluorescence intensity as an indicator of the change in intracellular calcium concentration.
  • Plot the response against the concentration of this compound to evaluate its effect on calcium flux.

Mandatory Visualizations

BAY_1316957_Mechanism_of_Action PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds Gs Gs-protein EP4R->Gs Activates BAY1316957 This compound BAY1316957->EP4R Blocks AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Pain) CREB->Gene Regulates Potential_Off_Target_Signaling cluster_EP1 EP1 Receptor Pathway cluster_EP2 EP2 Receptor Pathway cluster_EP3 EP3 Receptor Pathway EP1 EP1 Gq Gq-protein EP1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 EP2 EP2 Gs_EP2 Gs-protein EP2->Gs_EP2 AC_EP2 Adenylate Cyclase Gs_EP2->AC_EP2 cAMP_EP2 ↑ cAMP AC_EP2->cAMP_EP2 EP3 EP3 Gi Gi-protein EP3->Gi AC_EP3 Adenylate Cyclase Gi->AC_EP3 cAMP_EP3 ↓ cAMP AC_EP3->cAMP_EP3 BAY1316957 This compound (Potential Weak Interaction) BAY1316957->EP1 BAY1316957->EP2 BAY1316957->EP3 Troubleshooting_Workflow Start Unexpected Experimental Result CheckOnTarget Is the result explainable by EP4 receptor antagonism? Start->CheckOnTarget OnTarget Result is likely due to on-target effects. CheckOnTarget->OnTarget Yes CheckExpression Confirm EP receptor expression profile (EP1, EP2, EP3, EP4). CheckOnTarget->CheckExpression No SelectivityAssay Perform selectivity assays: - Radioligand Binding - Functional Assays (cAMP, Ca2+) using selective ligands. CheckExpression->SelectivityAssay AnalyzeData Analyze selectivity data. Is there evidence of off-target activity? SelectivityAssay->AnalyzeData OffTarget Result may be due to an off-target effect. AnalyzeData->OffTarget Yes OtherVariable Result is likely due to another experimental variable. AnalyzeData->OtherVariable No

References

Technical Support Center: BAY-1316957 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent or weaker than expected inhibition of EP4 receptor signaling (e.g., in cAMP assays).

  • Question: Why am I not seeing the expected inhibitory effect of this compound on cAMP levels?

  • Possible Causes & Troubleshooting Steps:

    • Low EP4 Receptor Expression: The cell line you are using may not express sufficient levels of the EP4 receptor.

      • Recommendation: Confirm EP4 receptor expression in your cell line using qPCR or Western blotting before conducting functional assays. Consider using a cell line known to have high EP4 expression or an overexpression system.

    • Compound Stability and Solubility: this compound, like many small molecules, can be prone to degradation or precipitation if not handled correctly.

      • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to prevent solvent-induced artifacts.[1] If solubility issues persist, gentle warming and vortexing may help.

    • Incorrect Assay Conditions: The concentration of the agonist (e.g., PGE2) used to stimulate the EP4 receptor might be too high, making it difficult to observe competitive antagonism.

      • Recommendation: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition by this compound.

    • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP, which can mask the inhibitory effect of this compound.

      • Recommendation: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal window.

Issue 2: Unexpected effects on cell viability or proliferation.

  • Question: I'm observing unexpected changes in cell viability after treating with this compound. Why is this happening?

  • Possible Causes & Troubleshooting Steps:

    • Off-Target Effects: At high concentrations, this compound might exhibit off-target effects, leading to cytotoxicity or altered proliferation.

      • Recommendation: Perform a dose-response curve to determine the optimal concentration range for EP4 inhibition without inducing significant off-target effects. The reported IC50 for this compound against human EP4-R is 15.3 nM.[2][3][4] Concentrations significantly above this may lead to off-target activities.

    • Cell Line Specificity: The observed effect might be specific to the cell line being used, potentially due to the expression of other receptors or signaling pathways that are indirectly affected.

      • Recommendation: Test the effect of this compound on a control cell line with low or no EP4 expression to distinguish between on-target and off-target effects.

    • Experimental Artifacts: Issues with cell plating uniformity, reagent quality, or incubation times can all contribute to variability in cell viability assays.

      • Recommendation: Ensure consistent cell seeding density and perform regular quality control checks on your reagents and equipment.

Issue 3: Difficulty in detecting changes in downstream signaling proteins by Western Blot.

  • Question: I am unable to detect a consistent change in the phosphorylation or expression of downstream targets of the EP4 signaling pathway after treatment with this compound. What could be the reason?

  • Possible Causes & Troubleshooting Steps:

    • Suboptimal Antibody: The primary antibody used may not be specific or sensitive enough to detect the target protein.

      • Recommendation: Validate your primary antibody using positive and negative controls. Test different antibody concentrations and incubation times to optimize the signal-to-noise ratio.

    • Transient Signaling: The activation or inhibition of some signaling pathways can be transient.

      • Recommendation: Perform a time-course experiment to identify the optimal time point for observing changes in your target protein after treatment with this compound and/or PGE2.

    • Low Protein Abundance: The target protein may be expressed at low levels in your cell line.

      • Recommendation: Increase the amount of protein loaded onto the gel. Consider using an enrichment technique, such as immunoprecipitation, to concentrate the target protein before Western blotting.

    • Complex Signaling Crosstalk: The EP4 receptor can couple to multiple signaling pathways, including Gs/cAMP/PKA, Gi, and PI3K/Akt.[5] The predominant pathway can be cell-type specific.

      • Recommendation: Investigate multiple downstream targets to get a comprehensive understanding of the signaling effects of this compound in your specific experimental model. Key downstream targets to consider include phosphorylated CREB (p-CREB) for the cAMP pathway, and phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) for alternative pathways.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueAssayReference
IC50 Human15.3 nMEP4-R Antagonist Activity

Table 2: Pharmacokinetic Properties of this compound in Wistar Rats (Oral Administration)

ParameterValueUnitReference
Bioavailability (F%) 90%
Clearance Low-
Half-life Long-

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on cell viability.

  • Materials:

    • Cells of interest cultured in appropriate medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blotting for EP4 Downstream Signaling

This protocol outlines the procedure for detecting changes in the phosphorylation of CREB, a downstream target of the EP4-cAMP pathway.

  • Materials:

    • Cells of interest

    • This compound

    • PGE2 (or another EP4 agonist)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (anti-p-CREB, anti-total-CREB, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with an EP4 agonist (e.g., PGE2) for a predetermined optimal time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-CREB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total CREB and a loading control (e.g., GAPDH) to normalize the data.

3. cAMP Measurement Assay

This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to EP4 receptor modulation.

  • Materials:

    • Cells expressing the EP4 receptor

    • This compound

    • PGE2 (or another EP4 agonist)

    • PDE inhibitor (e.g., IBMX)

    • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

  • Procedure:

    • Seed cells into a suitable assay plate (e.g., 96-well or 384-well) and culture overnight.

    • Remove the culture medium and add assay buffer containing a PDE inhibitor.

    • Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

    • Add the EP4 agonist (at its EC80 concentration) to stimulate the cells.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

    • Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.

Mandatory Visualizations

EP4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates BAY1316957 This compound BAY1316957->EP4R Inhibits Gs Gαs EP4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription (Inflammation, Pain) pCREB->Gene_Transcription Promotes

Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Analysis Cell_Culture Cell Culture with This compound & PGE2 Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-p-CREB) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Normalization Normalization to Loading Control Imaging->Normalization Troubleshooting_Logic Start Unexpected Experimental Result with this compound Check_Receptor Check EP4 Receptor Expression (qPCR/WB)? Start->Check_Receptor Check_Compound Verify Compound Stability & Solubility? Start->Check_Compound Check_Assay Optimize Assay Conditions? Start->Check_Assay Check_Receptor->Check_Assay Check_Compound->Check_Assay Check_Off_Target Investigate Off-Target Effects (Dose-Response)? Check_Assay->Check_Off_Target If viability is affected Check_Antibody Validate Antibody Specificity? Check_Assay->Check_Antibody If WB fails Check_Off_Target->Check_Antibody

References

Technical Support Center: BAY-1316957 Vehicle Solution for In Vivo Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of BAY-1316957 vehicle solutions for in vivo injection. Given that this compound is a poorly water-soluble compound, this guide offers troubleshooting advice and frequently asked questions to assist in developing a suitable formulation for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is characterized as a poorly water-soluble compound. Publicly available data indicates its aqueous solubility is less than 1 mg/mL.[1] This low solubility necessitates the use of formulation strategies to achieve a suitable concentration for in vivo administration.

Q2: Can I dissolve this compound in simple aqueous buffers like PBS or saline?

A2: Due to its hydrophobic nature, dissolving this compound directly in simple aqueous buffers such as Phosphate Buffered Saline (PBS) or saline to achieve a concentration suitable for in vivo studies is generally not feasible. This can lead to precipitation of the compound either during formulation or upon injection.

Q3: What are the recommended starting points for developing a vehicle solution for this compound?

A3: For poorly soluble compounds like this compound, common formulation strategies involve the use of co-solvents, surfactants, and cyclodextrins.[2][3] A combination of these excipients is often required to achieve and maintain solubility. It is recommended to start with a systematic evaluation of binary and ternary vehicle systems.

Q4: Are there any known successful administration routes for this compound?

A4: Published research indicates that this compound has good oral bioavailability and has been administered orally in preclinical models.[4] While specific parenteral (injectable) formulations are not detailed in readily available literature, the principles of formulating poorly soluble drugs for injection are well-established and can be applied.

Q5: How can I improve the stability of my this compound formulation?

A5: The stability of a formulation containing a poorly soluble drug can be enhanced by several methods. Ensuring the pH of the solution is optimized, using appropriate co-solvents and surfactants to keep the drug in solution, and protecting the formulation from light and extreme temperatures are crucial steps.[5] For some compounds, the use of antioxidants can also prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation during formulation The solubility of this compound in the chosen vehicle is exceeded.- Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol).- Add a surfactant (e.g., Tween® 80, Kolliphor® EL).- Incorporate a cyclodextrin (B1172386) (e.g., HP-β-CD).- Gently warm the solution while stirring.
Precipitation upon addition of aqueous buffer The drug is "crashing out" as the polarity of the solvent system increases.- Decrease the proportion of the final aqueous buffer.- Increase the concentration of the surfactant or cyclodextrin.- Prepare the final formulation by slowly adding the aqueous buffer to the organic stock solution with vigorous stirring.
Cloudiness or precipitation after storage The formulation is not physically stable over time.- Store the formulation at the recommended temperature (typically 2-8°C or room temperature, depending on stability studies).- Protect from light.- Prepare the formulation fresh before each experiment if long-term stability is an issue.
Phase separation of the vehicle components The excipients in the vehicle are not miscible at the tested ratios.- Adjust the ratios of the co-solvents and aqueous components.- Ensure all components are fully dissolved before mixing them.
High viscosity of the final solution The concentration of certain excipients, like cyclodextrins or polymers, is too high.- Reduce the concentration of the high-viscosity excipient.- Explore alternative solubilizers that are effective at lower concentrations.

Quantitative Data Summary

The following table presents hypothetical, yet representative, solubility data for this compound in various vehicle components to guide formulation development. Actual solubility should be determined experimentally.

Vehicle Component Solubility of this compound (mg/mL) Notes
Water< 0.1Practically insoluble.
Phosphate Buffered Saline (PBS), pH 7.4< 0.1Insoluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO)> 50Good solvent for creating a stock solution.
Ethanol> 20A common co-solvent.
Polyethylene Glycol 400 (PEG400)> 30A viscous co-solvent that can improve solubility and stability.
10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water1 - 5Cyclodextrins can encapsulate hydrophobic drugs to increase aqueous solubility.
5% (v/v) Tween® 80 in water0.5 - 2Surfactants form micelles that can solubilize poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Vehicle Solution

This protocol describes the preparation of a vehicle solution using a co-solvent system, which is a common starting point for poorly soluble compounds.

  • Prepare a Stock Solution: Weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO or N,N-dimethylacetamide (DMA), to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 200 µL of DMSO.

  • Add a Co-solvent/Surfactant: To the stock solution, add a co-solvent like PEG400 and a surfactant like Tween® 80. A common ratio to start with is 1:2:2 (e.g., 1 part DMSO: 2 parts PEG400: 2 parts Tween® 80 by volume). Mix thoroughly by vortexing.

  • Add Aqueous Component: Slowly add the aqueous component (e.g., saline or PBS) to the organic mixture while vortexing to reach the final desired volume and concentration. The final concentration of the organic solvents should be kept as low as possible to minimize potential toxicity. A typical final vehicle composition might be 5% DMSO, 10% PEG400, 10% Tween® 80, and 75% saline.

  • Final Formulation Check: Visually inspect the final formulation for any signs of precipitation or cloudiness. If the solution is not clear, it may require further optimization of the vehicle composition.

Protocol 2: Preparation of a Cyclodextrin-Based Vehicle Solution

This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.

  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin, such as 20% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD), in water or saline.

  • Add this compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Facilitate Dissolution: Sonicate and/or vortex the mixture to facilitate the formation of the inclusion complex and dissolve the compound. Gentle heating (e.g., to 37-40°C) can also be applied. This process may take from 30 minutes to several hours.

  • Sterile Filtration: Once the compound is fully dissolved and the solution is clear, sterile filter the final formulation through a 0.22 µm filter.

Visualizations

experimental_workflow Experimental Workflow for Vehicle Solution Development cluster_prep Preparation cluster_eval Evaluation cluster_troubleshoot Troubleshooting start Start: Weigh this compound stock Dissolve in Organic Solvent (e.g., DMSO) start->stock excipients Add Co-solvents/Surfactants (e.g., PEG400, Tween 80) stock->excipients aqueous Add Aqueous Buffer (e.g., Saline) excipients->aqueous visual Visual Inspection for Clarity aqueous->visual precipitate Precipitation Observed? visual->precipitate stable Solution is Clear and Stable precipitate->stable No adjust Adjust Excipient Ratios precipitate->adjust Yes end Proceed to In Vivo Injection stable->end adjust->aqueous reformulate Reformulate with Different Excipients adjust->reformulate reformulate->stock

Caption: Workflow for developing a vehicle solution for this compound.

signaling_pathway Decision Tree for Formulation Strategy cluster_strategies Formulation Strategies cluster_outcome Desired Outcome start Initial Assessment of this compound solubility Poor Aqueous Solubility? start->solubility cosolvent Co-solvent System (e.g., DMSO, PEG400) solubility->cosolvent Yes surfactant Surfactant System (e.g., Tween® 80) cosolvent->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin combination Combination Approach cyclodextrin->combination outcome Stable, Injectable Formulation combination->outcome

Caption: Decision tree for selecting a formulation strategy for this compound.

References

Technical Support Center: Interpreting Unexpected Results with BAY-1316957

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental hurdles and interpreting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent, specific, and selective antagonist of the human EP4 receptor.[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand prostaglandin E2 (PGE2), primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound competitively blocks the binding of PGE2 to the EP4 receptor, thus inhibiting this downstream signaling cascade.[1]

Q2: What are the expected in vitro and in vivo effects of this compound?

A2: In vitro, this compound is expected to inhibit PGE2-induced cAMP accumulation in cells expressing the hEP4 receptor. In vivo, it is being investigated for its analgesic and anti-inflammatory properties, particularly in the context of endometriosis-associated pain.

Q3: I am observing lower than expected potency (higher IC50) in my cell-based assay. What are the potential causes?

A3: Several factors could contribute to lower than expected potency:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling.

  • Ligand Degradation: Prepare fresh solutions of this compound for each experiment.

  • Assay Conditions: Optimize incubation times and the concentration of PGE2 used for stimulation. Using a PGE2 concentration significantly higher than its EC80 may require higher concentrations of the antagonist to achieve inhibition.

  • Receptor Expression Levels: Verify the expression level of the EP4 receptor in your cell line. Low expression will result in a smaller assay window and potentially a rightward shift in the IC50 curve.

Q4: My results are not reproducible between experiments. What should I check?

A4: Lack of reproducibility is often due to variability in experimental conditions. Key areas to check include:

  • Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment.

  • Reagent Preparation: Use freshly prepared reagents and ensure accurate dilutions.

  • Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and maintain consistent temperatures.

  • Plate Reader Settings: Use consistent settings on your plate reader for each experiment.

Data Presentation

In Vitro Potency of this compound
TargetAssay TypePotency (IC50)
Human EP4 ReceptorcAMP Accumulation Assay15.3 nM

Source: Bäurle S, et al. J Med Chem. 2019.

Illustrative Selectivity Profile of a Selective EP4 Antagonist (Grapiprant)

Disclaimer: The following data is for the selective EP4 antagonist Grapiprant and is provided for illustrative purposes to demonstrate a typical selectivity profile. Specific selectivity data for this compound across all EP receptors was not publicly available.

Receptor SubtypeBinding Affinity (Ki)
EP4 13 ± 4 nM
EP1>10,000 nM
EP2>10,000 nM
EP3>10,000 nM

Source: Adapted from various sources for Grapiprant.

Illustrative Pharmacokinetic Parameters of a Selective EP4 Antagonist (CJ-042794)

Disclaimer: The following data is for the selective EP4 antagonist CJ-042794 and is provided for illustrative purposes.

SpeciesRouteHalf-life (t1/2)Bioavailability (F%)
RatOral2.5 h45%
DogOral4.1 h67%

Source: Adapted from preclinical studies on CJ-042794.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for EP4 Receptor

This assay determines the binding affinity (Ki) of this compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-PGE2).

1. Membrane Preparation:

  • Prepare cell membranes from a cell line recombinantly expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
  • Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
  • Wash the membrane pellet and resuspend in an appropriate assay buffer.
  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Assay Procedure:

  • In a 96-well plate, add the following in order:
  • Assay buffer
  • A fixed concentration of [3H]-PGE2 (typically at its Kd concentration).
  • Varying concentrations of unlabeled this compound.
  • The cell membrane preparation.
  • Incubate the plate with gentle agitation to reach binding equilibrium (e.g., 60-90 minutes at room temperature).
  • To determine non-specific binding, include control wells with a high concentration of unlabeled PGE2.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer.
  • Dry the filter plate and add a scintillation cocktail.
  • Quantify the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.
  • Plot the specific binding as a function of the logarithm of the antagonist concentration.
  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inhibition of PGE2-Induced cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the PGE2-induced increase in intracellular cAMP.

1. Cell Culture and Plating:

  • Culture cells stably expressing the human EP4 receptor in the appropriate growth medium.
  • Plate the cells in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with assay buffer.
  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
  • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
  • Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) and incubate for a further defined period (e.g., 30-60 minutes) at 37°C.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the protocol of your chosen cAMP detection kit.
  • Measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Convert the raw assay signals to cAMP concentrations using the standard curve.
  • Plot the percent inhibition of the PGE2-induced cAMP response as a function of the logarithm of the this compound concentration.
  • Determine the IC50 value using non-linear regression.

Mandatory Visualizations

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates BAY1316957 This compound BAY1316957->EP4R Inhibits Gs Gs EP4R->Gs Couples to Gi Gi (Alternative) EP4R->Gi Potential Coupling PI3K PI3K (Alternative) EP4R->PI3K Potential Activation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Inflammation, Pain) PKA->Downstream Phosphorylates Gi->AC Inhibits

Caption: EP4 Receptor Signaling Pathway and Mechanism of Action of this compound.

Experimental_Workflow start Start: Hypothesis assay_dev Assay Development (e.g., cAMP functional assay) start->assay_dev screen Primary Screening (Identify initial hits) assay_dev->screen potency Potency & Selectivity (IC50 determination, EP1-4 panel) screen->potency in_vitro In Vitro ADME/Tox (Solubility, Permeability, etc.) potency->in_vitro lead_opt Lead Optimization potency->lead_opt in_vitro->lead_opt in_vivo_pk In Vivo Pharmacokinetics (Rodent models) in_vivo_eff In Vivo Efficacy (Pain/Inflammation models) in_vivo_pk->in_vivo_eff in_vivo_eff->lead_opt Iterate end Candidate Selection in_vivo_eff->end lead_opt->in_vivo_pk

Caption: A typical experimental workflow for the characterization of an EP4 antagonist.

Troubleshooting_Tree start Unexpected Result (e.g., Low Potency) check_reagents Check Reagents (Freshness, Concentration) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Prepare Fresh Reagents check_reagents->reagents_bad No check_cells Check Cell Health (Passage #, Viability) cells_ok Cells OK check_cells->cells_ok Yes cells_bad Use Low Passage Cells check_cells->cells_bad No check_assay Review Assay Protocol (Incubation times, Densities) assay_ok Assay Protocol OK check_assay->assay_ok Yes assay_bad Re-optimize Assay check_assay->assay_bad No reagents_ok->check_cells cells_ok->check_assay contact_support Consult Technical Support assay_ok->contact_support

Caption: A troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: BAY-1316957 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of BAY-1316957. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used to separate impurities from the main compound, while MS and NMR are used for structural confirmation and identification of any potential impurities.

Q2: How should I prepare this compound for NMR analysis?

A2: To prepare a sample for ¹H NMR analysis, accurately weigh 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] Ensure the compound is fully dissolved before transferring the solution into a clean, dry 5 mm NMR tube.[1]

Q3: What are the expected chemical shifts for the key protons in a benzimidazole (B57391) derivative like this compound in ¹H NMR?

A3: For benzimidazole derivatives, the N-H proton of the imidazole (B134444) ring typically appears as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm in DMSO-d₆.[1] The aromatic protons on the benzene (B151609) ring are expected to resonate between 7.1 and 7.8 ppm.[2] The specific shifts for this compound will depend on its unique substitutions.

Q4: What are the common sources of impurities in a synthetic small molecule inhibitor like this compound?

A4: Organic impurities are the most common and can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and residual solvents.[3] Inorganic impurities can originate from reagents, catalysts, and heavy metals.

Q5: How should I store this compound to ensure its stability?

A5: Small molecule drugs should be stored under conditions that protect them from environmental factors like temperature, humidity, and light. For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storing the compound in a tightly sealed container at a controlled low temperature and protected from light.

Troubleshooting Guides

HPLC Purity Analysis
Issue Possible Cause Troubleshooting Steps
Poor peak shape or tailing - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a column with a different stationary phase (e.g., C18).- Reduce the sample concentration or injection volume.
Ghost peaks or baseline noise - Contaminated mobile phase or solvent- Carryover from previous injections- Detector issues- Use fresh, high-purity solvents and filter the mobile phase.- Implement a needle wash step between injections.- Check the detector lamp and clean the flow cell.
Inconsistent retention times - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure it is properly primed.
Mass Spectrometry Analysis
Issue Possible Cause Troubleshooting Steps
Low signal intensity - Poor ionization of the analyte- Ion suppression from matrix components- Incorrect instrument settings- Optimize the ionization source parameters (e.g., electrospray voltage).- Improve sample cleanup to remove interfering substances.- Adjust the mass spectrometer settings for the target m/z range.
Unexpected ions or adducts - Presence of salts in the sample- Contamination from solvents or glassware- Desalt the sample before analysis.- Use high-purity solvents and clean glassware.
Inaccurate mass measurement - Instrument not properly calibrated- Insufficient resolution- Calibrate the mass spectrometer using a known standard.- Increase the instrument's resolution settings.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment of this compound

This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 3.5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 26 °C

    • UV Detection: 254 nm (or the λmax of this compound)

    • Gradient: Start at 20% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to the initial conditions for re-equilibration.

  • Analysis: Inject the prepared sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: ¹H NMR for Structural Confirmation

This protocol outlines the procedure for acquiring a ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Accurately weigh 5-25 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

    • Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the chemical structure of this compound.

Protocol 3: Stability Testing

This protocol describes a general approach for assessing the stability of this compound under various conditions.

Materials:

  • This compound sample

  • Controlled environmental chambers

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound sample in appropriate vials.

  • Storage Conditions: Place the samples in controlled environmental chambers under the following conditions as per ICH guidelines:

    • Long-term storage: 25°C / 60% Relative Humidity (RH)

    • Accelerated testing: 40°C / 75% RH

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term storage, and 0, 3, and 6 months for accelerated testing).

  • Analysis: At each time point, assess the purity of the sample using a stability-indicating HPLC method (as described in Protocol 1) to detect any degradation products.

Data Presentation

Table 1: HPLC Purity Analysis Parameters

ParameterRecommended Value
Column C18 reverse-phase (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 26 °C
Injection Volume 10 µL
UV Detection 254 nm

Table 2: Stability Testing Conditions

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.
Accelerated 40°C ± 2°C / 75% RH ± 5% RHA minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).
Photostability As per ICH Q1B guidelinesAt the end of the light exposure period.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_evaluation Data Evaluation sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve dilute Dilute to working concentration dissolve->dilute nmr ¹H NMR dissolve->nmr Structure ms Mass Spectrometry dissolve->ms Structure & MW hplc HPLC-UV/MS dilute->hplc Purity & Stability purity Purity Assessment hplc->purity structure Structural Confirmation nmr->structure ms->structure stability Stability Assessment purity->stability

Caption: Workflow for Quality Control of this compound.

signaling_pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Activates AC Adenylate Cyclase EP4->AC Activates BAY1316957 This compound BAY1316957->EP4 Antagonizes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Inflammation, Pain) PKA->Downstream Modulates

Caption: Simplified EP4 Receptor Signaling Pathway.

References

Validation & Comparative

A Comparative Analysis of BAY-1316957 and Elagolix for the Treatment of Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endometriosis, a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, presents a significant challenge in women's health, primarily due to debilitating pain. This guide provides a detailed comparison of two therapeutic agents with distinct mechanisms of action: elagolix (B1671154), an established gonadotropin-releasing hormone (GnRH) receptor antagonist, and BAY-1316957, an investigational prostaglandin (B15479496) E2 receptor subtype 4 (EP4) antagonist. This objective analysis is designed to inform research and development efforts in the field of endometriosis treatment.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches of elagolix and this compound diverge fundamentally in their biological targets. Elagolix modulates the hypothalamic-pituitary-ovarian (HPO) axis to induce a hypoestrogenic state, while this compound targets a key inflammatory pathway implicated in pain generation.

Elagolix: As a GnRH antagonist, elagolix competitively binds to GnRH receptors in the pituitary gland.[1][2][3][4][5] This action inhibits the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—thereby suppressing the production of ovarian sex hormones, estradiol (B170435) and progesterone. The reduction in estradiol levels leads to the atrophy of ectopic endometrial lesions, thus alleviating pain. Elagolix offers a dose-dependent suppression of estrogen, allowing for modulation of the degree of hypoestrogenism.

This compound: This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). The EP4 receptor is highly expressed in endometriotic lesions and is a key mediator of inflammatory and nociceptive processes. By blocking the EP4 receptor, this compound is expected to inhibit the signaling pathway that contributes to inflammation and the generation of pain signals in endometriosis. This targeted approach aims to provide pain relief without systemic hormonal suppression.

Signaling Pathway Diagrams

Elagolix_Mechanism_of_Action cluster_HPA Hypothalamic-Pituitary Axis cluster_Ovary Ovary cluster_Endometriotic_Lesion Endometriotic Lesion Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland GnRH (+) Ovary Ovary Pituitary Gland->Ovary LH/FSH (+) Endometriotic Lesion Endometriotic Lesion Ovary->Endometriotic Lesion Estradiol (+) Pain Pain Endometriotic Lesion->Pain Growth & Inflammation Elagolix Elagolix Elagolix->Pituitary Gland Antagonism (-)

Caption: Elagolix blocks GnRH receptors, reducing estradiol and pain.

BAY1316957_Mechanism_of_Action cluster_Inflammation Inflammatory Cascade cluster_Neuron Sensory Neuron Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) EP4 Receptor EP4 Receptor Prostaglandin E2 (PGE2)->EP4 Receptor Binding (+) Pain Signaling Pain Signaling EP4 Receptor->Pain Signaling Activation (+) Pain Perception Pain Perception Pain Signaling->Pain Perception This compound This compound This compound->EP4 Receptor Antagonism (-)

Caption: this compound blocks the EP4 receptor to inhibit pain signaling.

Comparative Efficacy and Clinical Data

A substantial body of clinical trial data is available for elagolix, primarily from the large, replicate Phase 3 studies, Elaris EM-I and Elaris EM-II. In contrast, publicly available clinical data for this compound in endometriosis patients is limited, with current knowledge primarily derived from preclinical studies.

Quantitative Data Summary
ParameterElagolixThis compound
Drug Class Gonadotropin-Releasing Hormone (GnRH) AntagonistProstaglandin E2 Receptor Subtype 4 (EP4) Antagonist
Administration OralOral (presumed)
Clinical Trial Phase Approved and MarketedPreclinical/Early Clinical Development
Reported Efficacy Dysmenorrhea (Menstrual Pain): - 150 mg once daily: 43.4-46.4% responder rate vs 19.6-22.7% for placebo at 3 months.- 200 mg twice daily: 72.4-75.8% responder rate vs 19.6-22.7% for placebo at 3 months.Non-Menstrual Pelvic Pain (NMPP): - 150 mg once daily: 49.8-50.4% responder rate vs 36.5% for placebo at 3 months.- 200 mg twice daily: 54.5-57.8% responder rate vs 36.5% for placebo at 3 months.Effective in animal models of endometriosis-associated pain. No human clinical trial data for endometriosis pain is publicly available.
Key Adverse Events Hot flushes, headache, nausea, dose-dependent decrease in bone mineral density, and increases in serum lipids.Data from human trials in endometriosis is not available.

Experimental Protocols: Elaris EM-I and EM-II Trials for Elagolix

The pivotal evidence for elagolix's efficacy comes from two large, randomized, double-blind, placebo-controlled Phase 3 trials.

  • Study Design: Replicate, multinational, randomized, placebo-controlled trials.

  • Participant Population: Nearly 1,700 premenopausal women (aged 18-49) with surgically confirmed endometriosis and moderate-to-severe endometriosis-associated pain.

  • Intervention: Patients were randomized to receive one of two doses of elagolix (150 mg once daily or 200 mg twice daily) or a placebo for an initial 6-month period.

  • Primary Endpoints: The co-primary efficacy endpoints were the proportion of clinical responders for both dysmenorrhea and non-menstrual pelvic pain at month 3. A clinical response was defined as a clinically meaningful reduction in pain scores without an increase in rescue analgesic use.

  • Pain Assessment: Pain was assessed daily by participants using a numeric rating scale recorded in an electronic diary.

Experimental Workflow: Clinical Evaluation

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm 1 (Drug A) Treatment Arm 1 (Drug A) Randomization->Treatment Arm 1 (Drug A) Treatment Arm 2 (Drug B/Placebo) Treatment Arm 2 (Drug B/Placebo) Randomization->Treatment Arm 2 (Drug B/Placebo) Data Collection Data Collection Treatment Arm 1 (Drug A)->Data Collection Treatment Arm 2 (Drug B/Placebo)->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Results Results Endpoint Analysis->Results

Caption: Generalized workflow for a comparative clinical trial.

Summary and Future Directions

Elagolix is a well-characterized oral GnRH antagonist with proven efficacy in reducing the two primary pain symptoms of endometriosis: dysmenorrhea and non-menstrual pelvic pain. Its dose-dependent mechanism allows for a tailored approach to managing pain while considering the side effects of hypoestrogenism.

This compound represents a novel, non-hormonal approach to treating endometriosis-associated pain by targeting the EP4 receptor. Preclinical data are promising, suggesting a potential for significant pain relief without the systemic hormonal effects associated with GnRH modulators.

For the research and drug development community, the key takeaways are:

  • Elagolix provides a validated benchmark for hormonal-based pain management in endometriosis.

  • This compound offers a promising alternative mechanism of action that could address the needs of patients who are not candidates for or are intolerant to hormonal therapies.

  • Head-to-head clinical trials would be necessary to directly compare the efficacy and safety profiles of these two distinct therapeutic strategies. The development of non-hormonal treatments like this compound is a critical area of research to expand the therapeutic landscape for women suffering from endometriosis.

References

A Comparative Analysis of BAY-1316957 and NSAIDs for Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel EP4 receptor antagonist, BAY-1316957, and non-steroidal anti-inflammatory drugs (NSAIDs) for the management of endometriosis-associated pain. This document outlines their distinct mechanisms of action, summarizes the available, albeit limited, efficacy data, and provides insight into the experimental protocols used to evaluate such compounds.

Executive Summary

Endometriosis is a chronic inflammatory condition characterized by debilitating pain. The current first-line treatment often involves NSAIDs, which non-selectively inhibit prostaglandin (B15479496) synthesis. However, the evidence supporting the efficacy of NSAIDs for endometriosis-associated pain is surprisingly sparse, with a notable lack of high-quality clinical trial data.

This compound represents a targeted therapeutic approach, acting as a selective antagonist for the prostaglandin E2 receptor subtype 4 (EP4). This receptor is a key mediator of inflammatory pain signaling. By selectively blocking the EP4 receptor, this compound aims to provide effective pain relief while potentially mitigating the side effects associated with broader prostaglandin inhibition by NSAIDs. While preclinical studies have suggested the efficacy of this compound in animal models of endometriosis, quantitative clinical data directly comparing its efficacy to NSAIDs is not yet publicly available.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and NSAIDs lies in their molecular targets within the prostaglandin signaling cascade.

NSAIDs: Broad Inhibition of Prostaglandin Synthesis

Non-steroidal anti-inflammatory drugs function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. By blocking COX enzymes, NSAIDs reduce the overall production of these pro-inflammatory molecules.

This compound: Targeted Blockade of a Key Pain Receptor

This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). PGE2 exerts its effects by binding to four different receptor subtypes (EP1, EP2, EP3, and EP4). The EP4 receptor is specifically implicated in mediating inflammatory pain and vasodilation. By selectively blocking this receptor, this compound aims to inhibit the downstream signaling pathways that lead to pain sensitization, without affecting the physiological functions mediated by other EP receptors. This targeted approach holds the potential for a more favorable side-effect profile compared to the non-selective inhibition of NSAIDs.

Signaling Pathway Comparison

The following diagram illustrates the distinct points of intervention for NSAIDs and this compound in the prostaglandin signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Drug Intervention Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Conversion Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) COX-1 / COX-2->Prostaglandin E2 (PGE2) Synthesis EP4 Receptor EP4 Receptor Prostaglandin E2 (PGE2)->EP4 Receptor Binding cAMP Production cAMP Production EP4 Receptor->cAMP Production Activation Protein Kinase A (PKA) Activation Protein Kinase A (PKA) Activation cAMP Production->Protein Kinase A (PKA) Activation Gene Transcription Gene Transcription Protein Kinase A (PKA) Activation->Gene Transcription Inflammation & Pain Sensitization Inflammation & Pain Sensitization Gene Transcription->Inflammation & Pain Sensitization NSAIDs NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX-1 / COX-2 Inhibition BAY1316957 This compound BAY1316957->EP4 Receptor Antagonism

Caption: Signaling pathway of prostaglandin E2 (PGE2) and points of intervention for NSAIDs and this compound.

Efficacy Data: A Comparative Overview

A direct, head-to-head clinical comparison of the efficacy of this compound and NSAIDs for endometriosis-associated pain is not currently available in the public domain. The following table summarizes the existing, albeit limited, evidence for each.

FeatureThis compoundNSAIDs (e.g., Naproxen, Ibuprofen)
Mechanism of Action Selective EP4 Receptor AntagonistNon-selective COX-1/COX-2 Inhibitor
Reported Efficacy Effective in reducing lesions and pain in controlled animal studies.[1]A Cochrane review found no conclusive evidence of efficacy for endometriosis-associated pain compared to placebo, based on limited, low-quality data.[2][3]
Quantitative Data No publicly available quantitative data from human clinical trials.One small trial showed no statistically significant difference in pain relief compared to placebo.[2][3]
Potential Advantages Targeted action may lead to a better side-effect profile.Readily available and widely used as a first-line treatment.
Potential Disadvantages Limited clinical data available to date.Lack of strong evidence for efficacy in endometriosis; potential for gastrointestinal and cardiovascular side effects with long-term use.

Experimental Protocols

Detailed protocols for clinical trials of this compound are not publicly available. However, a general understanding of the methodologies used to evaluate the efficacy of new treatments for endometriosis-associated pain can be derived from preclinical and clinical study designs.

Preclinical Rodent Model of Endometriosis-Associated Pain: A General Protocol

A common approach to assess the efficacy of a novel compound like this compound in a preclinical setting involves the following steps:

  • Induction of Endometriosis: Endometriosis is surgically induced in female rodents (e.g., rats or mice) by transplanting uterine tissue to the peritoneal cavity. This mimics the growth of ectopic endometrial lesions.

  • Pain Behavior Assessment: After a recovery period and lesion establishment, pain-related behaviors are assessed. This can include:

    • Mechanical Allodynia: Measuring the withdrawal threshold to a non-painful mechanical stimulus (e.g., von Frey filaments) applied to the abdomen or hind paw. A lower threshold indicates increased pain sensitivity.

    • Thermal Hyperalgesia: Assessing the latency of withdrawal from a heat or cold stimulus.

    • Spontaneous Pain: Observing and scoring spontaneous pain-related behaviors such as abdominal licking, stretching, or reduced activity.

  • Drug Administration: Animals are treated with the investigational drug (e.g., this compound), a comparator (e.g., an NSAID), or a placebo over a specified period.

  • Post-Treatment Assessment: Pain behaviors are reassessed at various time points after drug administration to determine the analgesic effect of the treatment.

  • Histological Analysis: At the end of the study, animals are euthanized, and the endometriotic lesions are collected for histological analysis to assess the impact of the treatment on lesion size and inflammation.

Workflow for a Preclinical Efficacy Study

G A Rodent Model Selection (e.g., Rat, Mouse) B Surgical Induction of Endometriosis A->B C Baseline Pain Assessment (Mechanical, Thermal, Spontaneous) B->C D Randomization into Treatment Groups (this compound, NSAID, Placebo) C->D E Drug Administration (Defined Dose & Duration) D->E F Post-Treatment Pain Assessment E->F G Histological Analysis of Lesions F->G H Data Analysis & Comparison G->H

Caption: A generalized experimental workflow for evaluating the efficacy of a novel compound in a preclinical model of endometriosis-associated pain.

Conclusion

This compound, with its targeted mechanism of action as a selective EP4 receptor antagonist, represents a promising and potentially more refined therapeutic strategy for endometriosis-associated pain compared to the broad-spectrum inhibition of NSAIDs. The key theoretical advantage lies in its potential to provide effective analgesia with an improved safety and tolerability profile.

However, it is crucial to underscore that this potential is, at present, largely based on its mechanism of action and preclinical observations. The lack of robust, publicly available clinical data for this compound makes a definitive comparison with NSAIDs premature. For the research and drug development community, the progression of this compound and other selective EP4 receptor antagonists through clinical trials will be of significant interest, as it may offer a much-needed advancement in the management of this debilitating condition. The surprisingly weak evidence base for the efficacy of NSAIDs in endometriosis further highlights the urgent need for novel and effective treatment options.

References

Validating the Selectivity of BAY-1316957 for the EP4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BAY-1316957 has been identified as a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R), a promising target for anti-inflammatory and antinociceptive therapies.[1][2] This guide provides a comparative analysis of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its selectivity profile against other prostanoid receptors and in comparison to other EP4 antagonists.

Comparative Analysis of Receptor Binding and Functional Antagonism

The selectivity of a receptor antagonist is a critical determinant of its therapeutic window and potential side effects. Ideally, a selective antagonist should exhibit high affinity and potency for its intended target while displaying significantly lower affinity and activity at other related receptors.

This compound Potency at the Human EP4 Receptor

Biochemical assays have demonstrated that this compound is a highly potent antagonist of the human EP4 receptor, with a reported half-maximal inhibitory concentration (IC50) of 15.3 nM.[3] This high potency underscores its potential as a therapeutic agent targeting the EP4 receptor.

Selectivity Profile of EP4 Antagonists

To illustrate a comprehensive selectivity profile, the following tables present data for representative selective EP4 antagonists. While a complete dataset for this compound across all prostanoid receptors was not available in the public domain at the time of this guide's compilation, the data for other selective antagonists serve as a benchmark for the expected level of selectivity.

Table 1: Potency of Selective Antagonists at the Human EP4 Receptor

CompoundAlternative NamesPotency (Ki)Potency (IC50/pA2)
GrapiprantCJ-023,423, AAT-007, RQ-0713 ± 4 nMpA2: 8.3 ± 0.03
ONO-AE3-208AE3-2081.3 nM-
Compound 36-65.9 ± 20.4 nM4.3 nM

Table 2: Selectivity Profile of an EP4 Antagonist (Compound 36) Against Other Prostanoid Receptors [4]

ReceptorBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
EP1>9,600>10,000
EP2>8,800>10,000
EP3>6,400>10,000
EP4 65.9 ± 20.4 4.3

Data for Compound 36 from "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models"[4]

The data for Compound 36 demonstrates a highly selective profile, with affinity and functional activity at the EP4 receptor being several orders of magnitude greater than at other EP receptor subtypes. A similar comprehensive selectivity profile for this compound would be essential for a complete assessment of its specificity.

Experimental Protocols

The validation of a compound's selectivity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key assays used in the characterization of EP4 receptor antagonists.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human EP4 receptor and other prostanoid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human prostanoid receptors (e.g., HEK293 cells).

  • Radiolabeled ligand (e.g., [3H]PGE2).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assays

cAMP functional assays are used to measure the ability of a compound to antagonize the agonist-induced signaling of the EP4 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced cAMP production in cells expressing the human EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor.

  • Cell culture medium.

  • EP4 receptor agonist (e.g., PGE2).

  • Test compound (e.g., this compound).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the HEK293-hEP4 cells into 96-well plates and culture until they reach the desired confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the EP4 agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the concentration of the test compound to determine the IC50 value.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs protein EP4->Gs Activates BAY1316957 This compound BAY1316957->EP4 Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Pain) CREB->Gene_Expression Regulates

Caption: PGE2 signaling via the EP4 receptor and inhibition by this compound.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency Binding_Assay Radioligand Binding Assay (hEP1, hEP2, hEP3, hEP4, hDP, hFP, hIP, hTP) Determine_Ki Determine Ki values Binding_Assay->Determine_Ki Compare Compare Ki and IC50 values to determine selectivity profile Determine_Ki->Compare Functional_Assay cAMP Functional Assay (hEP4) Determine_IC50 Determine IC50 value Functional_Assay->Determine_IC50 Determine_IC50->Compare Start Start: Characterize This compound Selectivity Start->Binding_Assay Start->Functional_Assay Conclusion Conclusion: Validate EP4 Receptor Selectivity Compare->Conclusion

Caption: Experimental workflow for validating the selectivity of this compound.

References

A Comparative Guide to EP4 Receptor Antagonists: BAY-1316957 versus CJ-023,423 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective antagonists of the Prostaglandin (B15479496) E2 Receptor Subtype 4 (EP4-R), BAY-1316957 and CJ-023,423. Both compounds are potent inhibitors of the EP4 receptor, a key player in inflammation, pain, and various other physiological and pathological processes. This document summarizes their performance in key functional assays, provides detailed experimental methodologies, and visualizes the relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and CJ-023,423 from in vitro functional assays. It is important to note that the data for each compound were generated in separate studies, and direct comparison should be made with consideration of potential variations in experimental conditions.

Table 1: In Vitro Potency of this compound and CJ-023,423

CompoundAssay TypeSpeciesParameterValue (nM)Reference
This compound cAMP Functional AssayHumanIC5015.3[1][2]
CJ-023,423 Radioligand Binding AssayHumanKi13 ± 4[3]
Radioligand Binding AssayRatKi20 ± 1[3]
cAMP Functional AssayHumanpA28.3 ± 0.03[3]
cAMP Functional AssayRatpA28.2 ± 0.2
  • IC50 (Half-maximal inhibitory concentration): Indicates the concentration of an antagonist required to inhibit a biological response by 50%. A lower IC50 value signifies higher potency.

  • Ki (Inhibition constant): Represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity of the antagonist for the receptor.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.

Experimental Protocols

Detailed methodologies for the key functional assays used to characterize EP4 receptor antagonists are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to the EP4 receptor by measuring the displacement of a radiolabeled ligand.

  • Receptor Preparation: Membranes are prepared from cells recombinantly expressing the human or rat EP4 receptor (e.g., HEK293 or CHO cells). The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, the receptor membrane preparation is incubated with a fixed concentration of a radiolabeled EP4 agonist, typically [3H]PGE2.

    • Varying concentrations of the unlabeled antagonist (this compound or CJ-023,423) are added to the wells.

    • The plate is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate specific binding. The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This cell-based assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an EP4 receptor agonist.

  • Cell Culture: Cells stably expressing the human or rat EP4 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 96- or 384-well plates.

  • Assay Procedure:

    • The cells are pre-incubated with varying concentrations of the antagonist (this compound or CJ-023,423) for a short period (e.g., 15-20 minutes).

    • An EP4 receptor agonist, typically PGE2, is then added at a concentration that elicits a sub-maximal response (e.g., EC80).

    • A phosphodiesterase (PDE) inhibitor is often included in the assay buffer to prevent the degradation of cAMP.

    • The cells are incubated for a defined period (e.g., 20-60 minutes) to allow for cAMP production.

  • cAMP Detection: The intracellular cAMP levels are measured using various detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or bioluminescent assays (e.g., GloSensor™ cAMP Assay).

  • Data Analysis: The antagonist's potency is determined by the reduction in the agonist-induced cAMP signal. The IC50 or pA2 values are calculated from the concentration-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the EP4 receptor signaling pathway and a typical experimental workflow for comparing EP4 antagonists.

EP4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds Antagonist This compound or CJ-023,423 Antagonist->EP4R Blocks Gs Gs protein EP4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Pain) CREB->Gene Regulates

Caption: EP4 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Models (Optional) Binding Radioligand Binding Assay (Determine Ki) Potency Determine Potency (IC50, Ki, pA2) Binding->Potency cAMP cAMP Functional Assay (Determine IC50/pA2) cAMP->Potency Selectivity Assess Selectivity vs. other Prostanoid Receptors Potency->Selectivity Comparison Compare Potency and Selectivity Profiles Selectivity->Comparison Pain Pain Models (e.g., Carrageenan-induced hyperalgesia) Comparison->Pain Inflammation Inflammation Models (e.g., Adjuvant-induced arthritis) Comparison->Inflammation

Caption: Experimental Workflow for Comparing EP4 Antagonists.

References

Head-to-Head Comparison: BAY-1316957 and GnRH Antagonists in the Context of Endometriosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of endometriosis, understanding the distinct mechanisms and preclinical performance of emerging and established drug classes is paramount. This guide provides a head-to-head comparison of BAY-1316957, a novel selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R) antagonist, and the established class of Gonadotropin-Releasing Hormone (GnRH) antagonists. This comparison is based on publicly available preclinical and clinical data, focusing on their mechanisms of action, signaling pathways, and efficacy in relevant experimental models.

Executive Summary

This compound and GnRH antagonists represent two distinct therapeutic strategies for managing endometriosis. This compound targets the inflammatory and pain pathways mediated by the PGE2-EP4 receptor signaling cascade, offering a non-hormonal approach. In contrast, GnRH antagonists act on the hypothalamic-pituitary-gonadal axis to induce a rapid and profound suppression of estrogen, a key driver of endometriosis lesion growth. While direct comparative studies are not yet available, this guide synthesizes existing data to facilitate an informed evaluation of their respective profiles.

Mechanism of Action and Signaling Pathways

This compound: A Selective EP4 Receptor Antagonist

This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R)[1]. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand prostaglandin E2 (PGE2), primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, contributing to inflammation, pain sensitization, and cell proliferation. By competitively blocking the EP4 receptor, this compound inhibits this signaling cascade, thereby aiming to alleviate endometriosis-associated pain and inflammation[1].

BAY_1316957_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4_R EP4 Receptor PGE2->EP4_R Binds Gs Gαs EP4_R->Gs Activates BAY1316957 This compound BAY1316957->EP4_R Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors (Inflammation, Pain) PKA->Downstream Phosphorylates

Diagram 1: this compound Signaling Pathway

GnRH Antagonists: Direct Blockade of the GnRH Receptor

GnRH antagonists are a class of drugs that competitively and reversibly bind to the GnRH receptors in the anterior pituitary gland[2]. This binding blocks the action of endogenous GnRH, leading to a rapid and dose-dependent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[3][4]. The suppression of LH and FSH, in turn, inhibits the production of estrogen and progesterone (B1679170) by the ovaries. This hypoestrogenic state leads to the atrophy of endometriotic lesions and a reduction in associated pain. Unlike GnRH agonists, GnRH antagonists do not cause an initial "flare-up" of hormone levels.

GnRH_Antagonist_Signaling_Pathway cluster_brain Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary GnRH_neuron Hypothalamic Neurons GnRH GnRH GnRH_neuron->GnRH Secretes GnRH_R GnRH Receptor Gonadotroph Gonadotroph Cell LH_FSH LH & FSH Gonadotroph->LH_FSH Releases Ovary_cells Ovarian Cells Estrogen Estrogen Ovary_cells->Estrogen Produces GnRH->GnRH_R Binds & Activates GnRH_antagonist GnRH Antagonist GnRH_antagonist->GnRH_R Blocks LH_FSH->Ovary_cells Stimulates Endometriosis Endometriotic Lesion Growth & Pain Estrogen->Endometriosis Promotes

Diagram 2: GnRH Antagonist Signaling Pathway

Preclinical and Clinical Data Comparison

Direct head-to-head preclinical or clinical trials comparing this compound and GnRH antagonists have not been identified in the public domain. The following tables summarize available data from separate studies to facilitate an indirect comparison.

Table 1: In Vitro Potency and Selectivity
Compound/ClassTargetAssay TypeSpeciesIC50 / KiSelectivity ProfileReference
This compound EP4 ReceptorRadioligand BindingHumanIC50: 15.3 nMSelective for EP4 over EP1, EP2, and EP3 receptors
GnRH Antagonists
CetrorelixGnRH ReceptorRadioligand BindingHumanIC50: 1.21 nMSelective for GnRH receptor
ElagolixGnRH ReceptorRadioligand BindingHumanKd: 0.009 nM (for metabolite M6x)High affinity for GnRH receptor
Table 2: Preclinical Efficacy in Endometriosis Animal Models
Compound/ClassAnimal ModelKey EndpointResultsReference
This compound Rat dmPGE2 pain modelMechanical AllodyniaSignificant reduction in paw withdrawal thresholds
GnRH Antagonists
CetrorelixRat model of experimental endometriosisEndometriotic implant volumeSignificant reduction in implant volume compared to control
CetrorelixMouse model of endometriosisLesion bioluminescenceSignificant reduction in lesion bioluminescence
ElagolixNot specifiedEndometriosis-associated painStatistically significant reductions in dysmenorrhea, nonmenstrual pelvic pain, and dyspareunia in Phase II clinical studies
RelugolixJapanese women with endometriosisOverall pelvic painStatistically significant decrease in overall pelvic pain in Phase II clinical trial

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used in the characterization of EP4 receptor antagonists and GnRH antagonists.

This compound: EP4 Receptor Antagonist Characterization

Experimental Workflow for In Vitro Characterization

BAY_1316957_Workflow start Start assay1 Radioligand Binding Assay (Determine Affinity - Ki) start->assay1 assay2 cAMP Functional Assay (Determine Potency - IC50) start->assay2 assay3 Selectivity Assays (vs. EP1, EP2, EP3) start->assay3 end End assay1->end assay2->end assay3->end

Diagram 3: In Vitro Characterization Workflow for this compound

1. EP4 Receptor Radioligand Binding Assay (Competitive Inhibition)

  • Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human EP4 receptor.

    • Radioligand (e.g., [3H]PGE2).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay (Antagonist Mode)

  • Objective: To determine the functional potency (IC50) of this compound in inhibiting PGE2-stimulated cAMP production.

  • Materials:

    • Whole cells stably expressing the human EP4 receptor (e.g., HEK293 cells).

    • PGE2 (agonist).

    • This compound at various concentrations.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor.

    • Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration).

    • Incubate for a defined period to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

    • Plot the inhibition of PGE2-stimulated cAMP production against the concentration of this compound to determine the IC50 value.

GnRH Antagonists: Receptor and Hormone Level Characterization

Experimental Workflow for In Vivo Characterization

GnRH_Antagonist_Workflow start Start animal_model Induce Endometriosis in Animal Model (e.g., Rat, Mouse) start->animal_model treatment Administer GnRH Antagonist animal_model->treatment endpoint1 Measure Endometriotic Lesion Size/Volume treatment->endpoint1 endpoint2 Measure Serum LH, FSH, and Estradiol (B170435) Levels treatment->endpoint2 end End endpoint1->end endpoint2->end

Diagram 4: In Vivo Characterization Workflow for GnRH Antagonists

1. GnRH Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity of a GnRH antagonist for the GnRH receptor.

  • Materials:

    • Pituitary membrane preparations or cells expressing the GnRH receptor.

    • Radiolabeled GnRH agonist or antagonist (e.g., [125I]buserelin).

    • GnRH antagonist at various concentrations.

    • Assay buffer.

  • Procedure:

    • Similar to the EP4 receptor binding assay, incubate the receptor source with the radioligand and varying concentrations of the GnRH antagonist.

    • After reaching equilibrium, separate bound from free radioligand via filtration.

    • Quantify radioactivity and calculate IC50 and Ki values.

2. Measurement of Serum Hormone Levels in a Rat Model

  • Objective: To assess the in vivo efficacy of a GnRH antagonist in suppressing gonadotropins and estradiol.

  • Animal Model: Ovariectomized female rats are often used to study the effects on LH and FSH without the confounding influence of cyclical ovarian hormones.

  • Procedure:

    • Administer the GnRH antagonist to the rats via the intended clinical route (e.g., oral, subcutaneous).

    • Collect blood samples at various time points post-administration.

    • Separate serum from the blood samples.

    • Measure the concentrations of LH, FSH, and estradiol in the serum using specific and validated immunoassays (e.g., ELISA, RIA).

    • Compare the hormone levels in the treated group to a vehicle-treated control group to determine the extent and duration of hormone suppression.

Comparative Analysis and Future Directions

The data presented highlight the fundamental differences between this compound and GnRH antagonists. This compound offers a targeted, non-hormonal approach by directly interfering with a key inflammatory and pain signaling pathway implicated in endometriosis. This mechanism may provide pain relief without the systemic hypoestrogenic side effects associated with GnRH antagonists.

GnRH antagonists, on the other hand, provide a well-established and potent method for inducing a hypoestrogenic state, which is highly effective in reducing the size of estrogen-dependent endometriotic lesions and alleviating associated pain. The rapid onset of action and the avoidance of a hormonal flare are significant advantages of this class.

Key Points of Comparison:

  • Target and Mechanism: this compound targets the EP4 receptor, modulating inflammation and pain signaling. GnRH antagonists target the GnRH receptor, suppressing the entire hypothalamic-pituitary-gonadal axis.

  • Hormonal Impact: this compound is a non-hormonal agent. GnRH antagonists are hormonal therapies that lead to significant reductions in estrogen levels.

  • Therapeutic Rationale: this compound is primarily aimed at alleviating the symptoms of pain and inflammation. GnRH antagonists aim to treat the underlying estrogen-dependent nature of the disease by causing lesion regression.

  • Potential Side Effects: The side effect profile of this compound is yet to be fully characterized in large-scale clinical trials. GnRH antagonists are associated with hypoestrogenic side effects such as hot flashes and potential bone mineral density loss with long-term use.

Future Research:

Direct head-to-head clinical trials are necessary to definitively compare the efficacy and safety of this compound with GnRH antagonists for the treatment of endometriosis-associated pain. Furthermore, studies exploring the potential for combination therapies, where a non-hormonal agent like this compound could be used to manage pain alongside a hormonal therapy like a GnRH antagonist to control lesion growth, would be of significant interest to the research and clinical communities. Such studies would help to elucidate the optimal therapeutic strategies for the multifaceted nature of endometriosis.

References

A Comparative Analysis of BAY-1316957: A Selective EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity and selectivity profile of BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Developed for the potential treatment of endometriosis, this compound's performance is here compared with other known EP4 receptor antagonists, supported by available experimental data.[1][2][3]

Introduction to this compound

This compound is a benzimidazole (B57391) carboxylic acid derivative identified through high-throughput screening as a highly potent, specific, and selective antagonist of the human EP4 receptor.[4][5] The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of PGE2-induced signaling, which is implicated in inflammation and pain associated with endometriosis. This compound has demonstrated excellent in vitro and in vivo efficacy, along with a favorable pharmacokinetic profile, making it a promising candidate for further development.

Comparative Selectivity Profile

A critical aspect of a targeted therapeutic is its selectivity for the intended receptor over other related receptors, minimizing off-target effects. The following table summarizes the available quantitative data on the selectivity of this compound and other EP4 antagonists against a panel of human prostanoid receptors.

Data Presentation: Selectivity of EP4 Receptor Antagonists (IC50 / Ki in nM)

CompoundEP4EP1EP2EP3DPFPIPTPReference
This compound 15.3 (IC50)N/AN/AN/AN/AN/AN/AN/A
ONO-AE3-2081.3 (Ki)>10,000>10,00030>10,000790>10,0002400
CJ-0427943.2 (Ki)>1000>1000>1000N/AN/AN/AN/A
MF-7660.23 (Ki)>10,000>10,000>10,000>10,000>10,000>10,000>10,000
Grapiprant (AT-001)24 (Ki)>10,000>10,000>10,000N/AN/AN/AN/A

N/A: Data not publicly available in the searched literature.

Note: While specific quantitative cross-reactivity data for this compound against other prostanoid receptors is not detailed in the available literature, it is consistently described as "highly selective".

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the methods used for characterization, the following diagrams are provided.

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates BAY1316957 This compound BAY1316957->EP4R Blocks Gs Gs protein EP4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Pain) CREB->Gene Promotes

Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_start Start b_membranes Prepare Membranes from cells expressing EP4 receptor b_start->b_membranes b_incubate Incubate membranes with radiolabeled PGE2 and varying concentrations of this compound b_membranes->b_incubate b_filter Separate bound and free radioligand via filtration b_incubate->b_filter b_measure Measure radioactivity of bound ligand b_filter->b_measure b_analyze Analyze data to determine Ki b_measure->b_analyze b_end End b_analyze->b_end f_start Start f_cells Culture cells expressing EP4 receptor f_start->f_cells f_preincubate Pre-incubate cells with varying concentrations of this compound f_cells->f_preincubate f_stimulate Stimulate cells with PGE2 f_preincubate->f_stimulate f_lyse Lyse cells and measure intracellular cAMP levels f_stimulate->f_lyse f_analyze Analyze data to determine IC50 f_lyse->f_analyze f_end End f_analyze->f_end

Caption: Experimental Workflows for Characterizing EP4 Receptor Antagonists.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of EP4 receptor antagonists.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

a. Materials:

  • Cell membranes from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled prostaglandin E2 ([³H]PGE2).

  • Test compound (this compound or alternatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

b. Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]PGE2, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]PGE2 binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

cAMP Functional Assay (for determining functional antagonism, IC50)

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the EP4 receptor signaling pathway.

a. Materials:

  • Whole cells expressing the human EP4 receptor.

  • Prostaglandin E2 (PGE2) as the agonist.

  • Test compound (this compound or alternatives).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen cAMP assay kit.

b. Protocol:

  • Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing varying concentrations of the test compound. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80, the concentration that gives 80% of the maximal response) to each well and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the PGE2-induced cAMP production.

References

Assessing the Therapeutic Potential of BAY-1316957 Against Other Endometriosis Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel EP4 receptor antagonist, BAY-1316957, with established treatments for endometriosis-associated pain, including the GnRH antagonist Elagolix, the aromatase inhibitor Letrozole (B1683767), and nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen (B1676952). The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and safety profiles.

Executive Summary

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment strategies primarily aim to manage pain and suppress lesion growth. This compound, a highly potent and selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R), represents a novel non-hormonal approach to treating endometriosis-associated pain by targeting a key mediator of inflammation and pain signaling. This guide provides a comparative analysis of this compound with current therapeutic options to aid in the assessment of its potential clinical utility.

Mechanism of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to alleviate endometriosis-associated pain.

  • This compound: A selective antagonist of the EP4 receptor, which is activated by prostaglandin E2 (PGE2). By blocking the EP4 receptor, this compound is expected to inhibit downstream signaling pathways involved in inflammation and nociception.

  • Elagolix: A gonadotropin-releasing hormone (GnRH) antagonist that competitively binds to GnRH receptors in the pituitary gland. This leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in reduced production of ovarian sex hormones, estradiol (B170435) and progesterone, which are key drivers of endometrial lesion growth.

  • Letrozole: An aromatase inhibitor that blocks the conversion of androgens to estrogens in peripheral tissues, including endometriotic lesions. This reduction in local estrogen production helps to suppress the growth and inflammatory activity of the lesions.

  • Naproxen (NSAID): A non-selective cyclooxygenase (COX) inhibitor that reduces the overall production of prostaglandins, including PGE2. This leads to a general anti-inflammatory and analgesic effect.

Preclinical and Clinical Data Comparison

The following tables summarize the available quantitative data for this compound and its comparators. Direct head-to-head clinical trial data is limited, and comparisons are based on individual study results.

Table 1: Preclinical and Pharmacokinetic Profile

ParameterThis compoundElagolixLetrozoleNaproxen
Target Prostaglandin E2 Receptor Subtype 4 (EP4-R)Gonadotropin-Releasing Hormone (GnRH) ReceptorAromataseCyclooxygenase (COX-1 and COX-2)
IC50 / Kd IC50: 15.3 nM (human EP4-R)[1][2]Kd: 54 pM--

Table 2: Clinical Efficacy in Endometriosis-Associated Pain

TreatmentStudy Population & DesignKey Efficacy Endpoint(s)Results
This compound Preclinical-Data from clinical trials are not yet available.
Elagolix Phase 3, multicenter, double-blind, placebo-controlled trials (Elaris EM-I and EM-II) in women with moderate to severe endometriosis-associated pain.[3]Proportion of responders for dysmenorrhea and nonmenstrual pelvic pain at 3 and 6 months.Dysmenorrhea Responders (Month 3): - 150 mg once daily: 43-46%- 200 mg twice daily: 72-76%- Placebo: 20-23%[4]Nonmenstrual Pelvic Pain Responders (Month 3): - 150 mg once daily: 50%- 200 mg twice daily: 55-58%- Placebo: 36-37%[4]
Letrozole Phase 2, open-label, nonrandomized proof-of-concept study in 10 patients with endometriosis refractory to previous treatments.Change in pelvic pain assessed by Visual Analog Scale (VAS).Significant decrease in pelvic pain scores. In a separate study, mean VAS score dropped from 7.12 at baseline to 3.3 after 6 months of treatment.
Naproxen Double-blind, four-period, crossover clinical trial in 20 patients with moderate to severe dysmenorrhea secondary to endometriosis.Complete or substantial pain relief.83% of patients treated with naproxen sodium reported complete or substantial pain relief compared to 41% with placebo. A Cochrane review found no clear evidence of a positive effect on pain relief compared to placebo.

Table 3: Safety and Tolerability Profile

TreatmentCommon Adverse EventsSerious Adverse Events / Long-term Concerns
This compound Clinical data not yet available.-
Elagolix Hot flushes, headache, nausea, fatigue, insomnia, amenorrhea, and mood changes.Dose-dependent decrease in bone mineral density (BMD), changes in lipid profiles.
Letrozole Hot flashes, arthralgia, myalgia, fatigue, and headache. Formation of functional ovarian cysts.Potential for decreased bone mineral density with long-term use.
Naproxen Gastrointestinal issues (nausea, dyspepsia, abdominal pain), headache, dizziness.Increased risk of gastrointestinal bleeding, ulceration, and perforation. Cardiovascular risks with long-term use.

Experimental Protocols

This compound - Preclinical EP4 Receptor Binding Assay (General Methodology)

A high-throughput screening was performed to identify antagonists of the human EP4 receptor. The potency of this compound was determined using a radioligand binding assay with membranes from cells expressing the recombinant human EP4 receptor and a radiolabeled prostaglandin E2 analog. The IC50 value was calculated from the concentration-dependent inhibition of radioligand binding.

Elagolix - Phase 3 Clinical Trials (Elaris EM-I and EM-II)

These were multicenter, double-blind, randomized, placebo-controlled trials involving premenopausal women aged 18-49 with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain. Participants were randomized to receive Elagolix (150 mg once daily or 200 mg twice daily) or placebo for 6 months. The co-primary efficacy endpoints were the proportion of responders for dysmenorrhea and nonmenstrual pelvic pain at month 3, defined as a clinically meaningful reduction in pain scores without an increase in rescue analgesic use. Pain was assessed daily using an electronic diary. Safety assessments included monitoring of adverse events, clinical laboratory tests, and bone mineral density.

Letrozole - Pilot Clinical Study (Ailawadi et al., 2004)

This was a phase 2, open-label, nonrandomized proof-of-concept study in ten premenopausal women with endometriosis-related pain refractory to previous medical and surgical treatments. Patients received oral letrozole (2.5 mg) daily for 6 months, along with norethindrone (B1679910) acetate, calcium, and vitamin D. The primary outcome measures were changes in American Society for Reproductive Medicine (ASRM) scores for endometriosis (assessed via laparoscopy before and after treatment) and pelvic pain scores (assessed by a visual analog scale).

Naproxen - Clinical Trial (Kauppila & Rönnberg, 1985)

This was a double-blind, four-period, crossover clinical trial in 20 patients with moderate to severe dysmenorrhea secondary to endometriosis. Patients were treated with naproxen sodium (550 mg initially, then 275 mg every 6 hours as needed) or placebo for two consecutive menstrual cycles before crossing over to the other treatment for another two cycles. The primary outcome was the degree of pain relief, categorized as complete, substantial, moderate, or slight.

Visualizations

BAY_1316957_Mechanism_of_Action PGE2 Prostaglandin E2 (PGE2) EP4R EP4 Receptor PGE2->EP4R Activates AC Adenylate Cyclase EP4R->AC Activates BAY1316957 This compound BAY1316957->EP4R Blocks cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inflammation Inflammation & Pain PKA->Inflammation Leads to

Caption: Mechanism of action of this compound.

Elagolix_Mechanism_of_Action GnRH GnRH Pituitary Pituitary Gland GnRH->Pituitary Stimulates LH_FSH LH & FSH Pituitary->LH_FSH Releases Elagolix Elagolix Elagolix->Pituitary Blocks Ovaries Ovaries LH_FSH->Ovaries Stimulates Estrogen_Progesterone Estrogen & Progesterone Ovaries->Estrogen_Progesterone Produces Endometrial_Lesion Endometrial Lesion Growth Estrogen_Progesterone->Endometrial_Lesion Promotes

Caption: Mechanism of action of Elagolix.

Experimental_Workflow_Elagolix_Phase3 Screening Screening of Premenopausal Women (18-49 years) with Surgically Diagnosed Endometriosis and Moderate-to-Severe Pain Randomization Randomization (1:1:1) Screening->Randomization Elagolix_150 Elagolix 150 mg QD Randomization->Elagolix_150 Elagolix_200 Elagolix 200 mg BID Randomization->Elagolix_200 Placebo Placebo Randomization->Placebo Treatment 6-Month Treatment Period Elagolix_150->Treatment Elagolix_200->Treatment Placebo->Treatment Endpoint_Assessment Primary Endpoint Assessment at Month 3: - Dysmenorrhea Responder Rate - Nonmenstrual Pelvic Pain Responder Rate Treatment->Endpoint_Assessment Safety_Followup Safety and Secondary Endpoint Assessment through Month 6 Endpoint_Assessment->Safety_Followup

Caption: Elagolix Phase 3 Trial Workflow.

Conclusion

This compound presents a promising, non-hormonal therapeutic approach for the management of endometriosis-associated pain by selectively targeting the EP4 receptor. Its distinct mechanism of action offers a potential alternative to hormonal therapies like Elagolix and Letrozole, and a more targeted approach than NSAIDs. While preclinical data are encouraging, clinical trial data are needed to fully assess its efficacy and safety profile in comparison to existing treatments. The data presented in this guide provides a framework for researchers and drug development professionals to evaluate the therapeutic potential of this compound as it progresses through clinical development.

References

In vivo efficacy comparison of different EP4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the In Vivo Efficacy of EP4 Inhibitors

The Prostaglandin E2 (PGE2) receptor EP4 is a key G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its role in modulating the tumor microenvironment and promoting inflammatory responses has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the in vivo efficacy of several EP4 inhibitors based on available preclinical and clinical data, with a focus on oncology and inflammation.

The EP4 Receptor Signaling Pathway

Upon binding its ligand PGE2, the EP4 receptor primarily couples to the Gαs protein, activating adenylyl cyclase (AC), which leads to an increase in intracellular cyclic AMP (cAMP).[3] This rise in cAMP activates Protein Kinase A (PKA), which subsequently modulates transcription factors like CREB to influence gene expression related to cell proliferation, survival, and inflammation.[3][4] The EP4 receptor can also signal through alternative pathways, including the PI3K/Akt and ERK pathways, contributing to its diverse biological roles. In the tumor microenvironment, EP4 activation on tumor and immune cells can foster tumor growth, metastasis, and immune evasion.

EP4_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gas Gαs EP4->Gas Activates AC Adenylyl Cyclase (AC) Gas->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PI3K PI3K / Akt cAMP->PI3K Alternative Pathway CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Proliferation, Survival, Inflammation) CREB->Gene PI3K->Gene Inhibitor EP4 Inhibitor Inhibitor->EP4 Blocks

Caption: EP4 Receptor Signaling Pathway.

In Vivo Efficacy Comparison in Oncology Models

EP4 inhibitors have demonstrated significant anti-tumor efficacy in various preclinical cancer models. Their primary mechanism is believed to involve the modulation of the tumor immune microenvironment, leading to enhanced anti-tumor immunity.

Quantitative Data Summary: Anti-Tumor Efficacy
CompoundTarget(s)Animal ModelCancer TypeDosingKey Efficacy EndpointResult
E7046 EP4Syngeneic (CT-26)Colon Carcinoma150 mg/kgTumor Growth Inhibition (TGI)25.9% TGI
Compound 36 EP4Syngeneic (CT-26)Colon Carcinoma75 mg/kgTumor Growth Inhibition (TGI)32.0% TGI
150 mg/kg51.8% TGI
TPST-1495 EP2 / EP4Syngeneic (CT-26)Colon CarcinomaNot SpecifiedTumor Growth Inhibition (TGI)54% TGI
Syngeneic (4T1)Triple-Negative Breast CancerNot SpecifiedTumor Growth Inhibition (TGI)37% TGI
Syngeneic (TS/A)Mammary AdenocarcinomaNot SpecifiedTumor Growth Inhibition (TGI)47% TGI
Experimental Protocol: Syngeneic Tumor Model for Efficacy Assessment

This protocol provides a generalized methodology for evaluating the in vivo anti-tumor activity of EP4 inhibitors, based on common practices.

  • Animal Models and Cell Lines:

    • Immunocompetent mouse strains, such as BALB/c for CT-26 colon carcinoma or 4T1 breast cancer models, are used to enable the study of the compound's effect on the immune system.

    • Tumor cells are cultured under sterile conditions and prepared for implantation.

  • Tumor Implantation:

    • A specific number of cancer cells (e.g., 1x10^6 CT-26 cells) are injected subcutaneously into the flank of the mice.

  • Treatment Administration:

    • Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.

    • The investigational drug (e.g., Compound 36) is formulated in a suitable vehicle and administered, typically via oral gavage (PO), at the specified dose and schedule.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length × Width²)/2.

    • Animal body weight is monitored as a general indicator of toxicity.

    • At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., CT-26) C Tumor Cell Implantation A->C B Animal Acclimation (e.g., BALB/c mice) B->C D Tumor Growth Monitoring C->D E Randomization D->E F Dosing (Vehicle vs. EP4 Inhibitor) E->F G Efficacy Measurement (Tumor Volume, Body Weight) F->G H Data Analysis (TGI Calculation) G->H logical_comparison EP4 EP4 Receptor Inhibition Oncology Oncology Application EP4->Oncology Inflammation Inflammation/Pain Application EP4->Inflammation E7046 E7046 Oncology->E7046 Cmpd36 Compound 36 Oncology->Cmpd36 TPST TPST-1495 (Dual EP2/EP4) Oncology->TPST Grap Grapiprant (E7046) Inflammation->Grap Efficacy1 Higher TGI vs. E7046 in CT-26 Model Cmpd36->Efficacy1 Efficacy2 Higher TGI vs. Single EP4 Antagonist in multiple models TPST->Efficacy2 Efficacy3 Effective vs. Placebo in Canine OA Non-inferior to Robenacoxib in Feline Post-Op Pain Grap->Efficacy3

References

A Comparative Analysis of BAY-1316957 and Leading Competitors for Endometriosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical candidate BAY-1316957 against established and late-stage clinical competitors for the treatment of endometriosis. While clinical trial data for this compound is not yet publicly available, this document summarizes its mechanism of action and preclinical profile, juxtaposed with the clinical efficacy and safety data of prominent competitors: Elagolix, Linzagolix, and Letrozole.

This compound: A Novel Approach to Endometriosis Pain

This compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).[1] Its mechanism of action centers on inhibiting the EP4-R signaling pathway, which is implicated in the inflammatory pain associated with endometriosis.[2][3][4] Preclinical studies in rodent models have suggested that this compound exhibits a favorable pharmacokinetic profile and has the potential to provide significant and rapid pain relief.[2] The development of this compound is currently in a "Pending" status, indicating it is in the early stages of clinical development or under review.

Competitor Landscape: Established and Late-Stage Therapies

The current treatment landscape for endometriosis-associated pain includes GnRH antagonists and aromatase inhibitors. This guide focuses on three key competitors:

  • Elagolix (Orilissa®): An oral gonadotropin-releasing hormone (GnRH) receptor antagonist.

  • Linzagolix (Yselty®): Another oral GnRH receptor antagonist.

  • Letrozole (Femara®): An aromatase inhibitor, used off-label for endometriosis.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of Elagolix, Linzagolix, and Letrozole. It is important to note that these are not head-to-head comparisons and trial designs may vary.

Table 1: Efficacy in Reducing Dysmenorrhea (Menstrual Pain)

DrugDosageStudyPrimary EndpointResultCitation
Elagolix 150 mg once dailyElaris EM-IResponder Rate at Month 346% vs. 20% for placebo
200 mg twice dailyElaris EM-IResponder Rate at Month 376% vs. 20% for placebo
Linzagolix 75 mg once dailyEDELWEISS 3Responder Rate at 3 Months44.0% vs. 23.5% for placebo (p < 0.001)
200 mg once daily + ABTEDELWEISS 3Responder Rate at 3 Months75.4% (Increased to 84.7% at Month 6)
Letrozole 2.5 mg daily + norethindrone (B1679910) acetate (B1210297)Pilot StudyChange in Pain ScoresSignificant reduction in pain scores in 9 out of 10 patients

ABT: Add-back therapy (estradiol and norethindrone acetate)

Table 2: Efficacy in Reducing Non-Menstrual Pelvic Pain (NMPP)

DrugDosageStudyPrimary EndpointResultCitation
Elagolix 150 mg once dailyElaris EM-IResponder Rate at Month 350% vs. 36% for placebo
200 mg twice dailyElaris EM-IResponder Rate at Month 355% vs. 36% for placebo
Linzagolix 75 mg once dailyEDELWEISS 3Responder Rate at 3 MonthsNot statistically significant vs. placebo (p = 0.279)
200 mg once daily + ABTEDELWEISS 3Responder Rate at 3 Months51.7% (Increased to 61% at Month 6)
Letrozole 2.5 mg daily + norethindrone acetatePilot StudyChange in Pain ScoresSignificant reduction in pain scores

Table 3: Key Safety and Tolerability Findings

DrugCommon Adverse EventsBone Mineral Density (BMD) LossCitation
Elagolix Hot flush, headache, nausea, fatigueDose-dependent decrease in BMD
Linzagolix Headache, hot flushes, fatigueMinimal BMD loss with 75mg and 200mg + ABT (<1% at 6 months)
Letrozole Mild hot flashes, vaginal spotting, mood swings, headachesNo significant changes in bone density reported in the pilot study with co-administration of calcium and vitamin D

Experimental Protocols

A general understanding of the clinical trial methodologies for these endometriosis treatments can be summarized as follows:

Study Design: Most pivotal trials for Elagolix and Linzagolix were multicenter, randomized, double-blind, placebo-controlled studies. The Letrozole study cited was a Phase 2, open-label, nonrandomized pilot study.

Patient Population: Participants were typically premenopausal women (aged 18-49) with surgically confirmed endometriosis and moderate-to-severe endometriosis-associated pain.

Interventions:

  • Elagolix: Doses of 150 mg once daily and 200 mg twice daily were compared against placebo.

  • Linzagolix: Various doses were investigated, with Phase 3 trials focusing on 75 mg once daily and 200 mg once daily with add-back therapy.

  • Letrozole: A daily dose of 2.5 mg was administered in combination with norethindrone acetate (a progestin) and supplements to mitigate bone density loss.

Primary Outcome Measures: The primary efficacy endpoints typically involved the change from baseline in daily assessments of dysmenorrhea and non-menstrual pelvic pain, often measured using a numerical rating scale or a visual analog scale. Responder rates, defined as a clinically meaningful reduction in pain scores without an increase in analgesic use, were also common primary endpoints.

Visualizing the Science

To better understand the underlying biology and clinical trial process, the following diagrams are provided.

BAY_1316957_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling EP4_R EP4 Receptor cAMP cAMP Production EP4_R->cAMP Activates PGE2 Prostaglandin E2 (PGE2) PGE2->EP4_R Binds to BAY1316957 This compound BAY1316957->EP4_R Blocks Inflammation Inflammation cAMP->Inflammation Pain Pain Sensation Inflammation->Pain

Caption: Mechanism of action of this compound.

Endometriosis_Clinical_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Screening Screening: - Diagnosis Confirmation - Pain Score Assessment Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Consent Informed Consent Inclusion->Consent Randomization Randomization Consent->Randomization Active_Drug Active Drug (e.g., Elagolix, Linzagolix) Randomization->Active_Drug Placebo Placebo Randomization->Placebo Data_Collection Data Collection: - Daily Pain Diaries - Safety Monitoring (AEs, BMD) Active_Drug->Data_Collection Placebo->Data_Collection Primary_Endpoint Primary Endpoint Assessment (e.g., at 3 or 6 months) Data_Collection->Primary_Endpoint Final_Analysis Final Data Analysis Primary_Endpoint->Final_Analysis

Caption: A typical clinical trial workflow for an endometriosis drug.

Conclusion

This compound represents a promising, non-hormonal approach to treating endometriosis-associated pain by selectively targeting the EP4 receptor. While direct comparisons are limited by the lack of clinical data for this compound, the established efficacy and safety profiles of GnRH antagonists like Elagolix and Linzagolix, and the off-label use of the aromatase inhibitor Letrozole, set a high bar for new entrants. Future clinical trial results for this compound will be critical in determining its potential place in the endometriosis treatment paradigm. The key differentiating factor for this compound could be its non-hormonal mechanism, potentially avoiding the hypoestrogenic side effects associated with GnRH antagonists and aromatase inhibitors.

References

Safety Operating Guide

Navigating the Disposal of BAY-1316957: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with the novel compound BAY-1316957, a potent and selective EP4 receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles for the management of pharmaceutical and chemical waste in a research setting provide a clear framework for its safe handling and disposal. This guide offers essential, step-by-step information to manage the disposal of this compound in compliance with general safety and environmental regulations.

Essential Disposal Procedures

The proper disposal of any chemical compound begins with a thorough understanding of its potential hazards. Given that this compound is a potent, biologically active molecule, it should be handled as a potentially hazardous substance. The following steps outline a comprehensive procedure for its disposal:

  • Waste Characterization and Segregation: The first crucial step is to determine the nature of the waste. Any material that has come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, should be considered chemical waste. It is imperative to segregate this waste from regular trash to prevent environmental contamination and accidental exposure.

  • Containerization: Use appropriate, clearly labeled containers for waste collection. For solid waste, such as contaminated personal protective equipment (PPE) and lab supplies, a designated, leak-proof container lined with a durable plastic bag is recommended. Liquid waste containing this compound should be collected in a sealed, non-reactive container. All containers must be clearly marked with the contents, including the name "this compound" and appropriate hazard warnings. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[3][4]

  • Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

  • Consult with Environmental Health and Safety (EHS): Before final disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.[5] They will provide specific guidance based on local, state, and federal regulations and will have established procedures for the disposal of chemical and pharmaceutical waste.

  • Professional Disposal: The final disposal of chemical waste must be carried out by a licensed and certified hazardous waste disposal company. Your EHS department will have a partnership with such a service. Do not attempt to dispose of this compound or any other laboratory chemical through standard waste streams, such as sinks or regular trash.

Key Data for Disposal Considerations

Waste Stream CategoryDescriptionRecommended ContainerDisposal Method
Hazardous Pharmaceutical Waste Waste containing drugs that are listed as hazardous by the EPA or exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).Black, clearly labeled "Hazardous Waste Pharmaceuticals"Treatment at a permitted facility, typically via incineration
Non-Hazardous Pharmaceutical Waste Waste containing drugs that are not classified as hazardous by the EPA.Blue, clearly labeled containersIncineration at a licensed medical incineration site
Trace Chemotherapy Waste Items such as empty syringes, vials, and IV bags that are contaminated with small amounts of chemotherapy drugs.Yellow, labeled "Chemo" or "Trace Chemotherapy Waste"Incineration
Sharps Waste Needles, syringes, and other sharp objects that may be contaminated with pharmaceuticals.Red, puncture-resistant sharps containersAutoclaving followed by landfilling, or incineration

Experimental Protocols for Waste Management

As no specific experimental protocols for the degradation or neutralization of this compound were found, the standard protocol for managing potent pharmaceutical compounds in a research setting should be followed. This involves treating all materials that have come into contact with the compound as hazardous and following the disposal workflow outlined below.

Visualizing the Disposal Workflow

To further clarify the proper procedures, the following diagrams illustrate the general workflow for laboratory chemical waste disposal and a decision-making process for waste segregation.

G cluster_0 Laboratory Operations cluster_1 EHS & Professional Disposal A Waste Generation (this compound & Contaminated Materials) B Characterize & Segregate Waste A->B C Select & Label Appropriate Waste Container B->C D Secure On-site Storage C->D E Contact EHS for Guidance D->E F Schedule Pickup by Licensed Waste Contractor E->F G Transport to Permitted Treatment/Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: General workflow for the disposal of laboratory chemical waste.

G A Is the waste contaminated with This compound? B Is it a sharp object? A->B Yes D Regular Trash A->D No C Is it liquid or solid? B->C No E Red Sharps Container B->E Yes F Black Hazardous Liquid Waste Container C->F Liquid G Black Hazardous Solid Waste Container C->G Solid

Caption: Decision tree for segregating laboratory waste.

By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific protocols and EHS department for the most accurate and up-to-date information.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BAY-1316957

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of BAY-1316957, a highly potent and selective EP4 receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), the following guidance is based on established best practices for managing highly potent active pharmaceutical ingredients (HPAPIs). All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment. A multi-layered approach is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all handling activities, especially when manipulating powder or generating aerosols. Ensures a high assigned protection factor.
N95 or FFP3 RespiratorAs a minimum, for low-dispersion activities. Must be properly fit-tested.
Hand Protection Double Nitrile GlovesTwo pairs of nitrile gloves are required. The outer pair must be changed immediately upon any suspected contamination.
Body Protection Disposable CoverallMade of a material such as Tyvek® to provide full-body coverage and prevent skin contact.
Dedicated Lab CoatTo be worn over personal clothing and under the disposable coverall.
Eye Protection Chemical Splash GogglesMust be worn at all times in the designated handling area to protect against splashes and airborne particles.
Foot Protection Disposable Shoe CoversTo be worn over laboratory-dedicated footwear and removed before exiting the designated handling area.

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound. The following step-by-step plan must be followed:

  • Preparation:

    • Designated Area: All handling of this compound must occur within a certified chemical fume hood, glove box, or other suitable containment enclosure.

    • Decontamination: Prepare a fresh decontamination solution (e.g., 1N sodium hydroxide, followed by a water rinse, or a validated cleaning agent) and have it readily accessible.

    • Waste Management: Pre-label and prepare dedicated, sealed waste containers for solid, liquid, and sharp waste contaminated with this compound.

  • Handling:

    • Weighing and Transfer: Whenever possible, use a closed-system transfer method. When handling the solid compound, use techniques that minimize dust generation.

    • Solution Preparation: Add solvent to the solid compound slowly and carefully to avoid splashing. Keep containers covered as much as possible.

    • Spill Management: In the event of a spill, immediately evacuate the area and alert the laboratory supervisor. Follow established spill cleanup procedures for potent compounds, using a dedicated spill kit. All materials used for cleanup must be disposed of as hazardous waste.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using the prepared decontamination solution.

    • Doffing PPE: Remove PPE in the designated doffing area in a manner that avoids self-contamination. Dispose of all single-use PPE in the designated hazardous waste container.

    • Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Handling Area (Fume Hood / Glove Box) prep2 Prepare Decontamination Solution prep1->prep2 prep3 Set Up Labeled Hazardous Waste Containers prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weighing and Aliquoting (Minimize Dust) handle1->handle2 handle3 Solution Preparation (Avoid Splashes) handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 post2 Doff PPE in Designated Area post1->post2 post3 Dispose of Contaminated Waste post2->post3 post4 Thoroughly Wash Hands post3->post4

Safe Handling Workflow for Potent Compounds

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), weigh boats, and other solid materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound hazardous waste. Do not mix with other chemical waste streams unless explicitly approved by EHS.

Mechanism of Action: EP4 Receptor Signaling Pathway

This compound is an antagonist of the Prostaglandin E2 (PGE2) receptor EP4. Understanding its mechanism of action is crucial for appreciating its biological effects and the importance of safe handling. The EP4 receptor is a G-protein coupled receptor that, when activated by PGE2, primarily signals through the Gαs protein to activate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. By blocking this pathway, this compound can inhibit these downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates BAY1316957 This compound BAY1316957->EP4 Antagonizes Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates

Simplified EP4 Receptor Signaling Pathway

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Feasible Synthetic Routes

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